Hexahydroxydiphenic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O10 |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24) |
InChI Key |
MFTSECOLKFLUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure of Hexahydroxydiphenic Acid
This guide provides a comprehensive overview of this compound (HHDP), a key component of ellagitannins, focusing on its chemical structure, properties, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is an organic compound that results from the oxidative coupling of two gallic acid molecules.[1] It is a central moiety in the structure of a large class of hydrolyzable tannins known as ellagitannins.[2] Upon hydrolysis of these tannins, this compound is released and spontaneously lactonizes to form the more stable and well-known compound, ellagic acid.[2][3]
The IUPAC name for this compound is 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid.[1] It is characterized by a biphenyl (B1667301) backbone with six hydroxyl groups and two carboxylic acid groups.[4]
Structural Representation
The chemical structure of this compound is depicted below:
Image Source: Wikimedia Commons, Public Domain
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₁₀ | [1][5] |
| Molar Mass | 338.22 g/mol | [1][5] |
| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid | [1] |
| Appearance | White solid (often brown due to oxidation) | [1] |
| InChI Key | MFTSECOLKFLUSD-UHFFFAOYSA-N | [5] |
| SMILES | O=C(O)c2cc(O)c(O)c(O)c2c1c(O)c(O)c(O)cc1C(=O)O | [1] |
Experimental Protocols
Due to its instability, this compound is typically studied as part of a larger molecule (ellagitannins) or in its lactonized form (ellagic acid). The following protocols describe the formation of the hexahydroxydiphenoyl (HHDP) group and the hydrolysis of ellagitannins to yield ellagic acid.
Conceptual Synthesis of the Ellagitannin Framework
Two primary strategies have been developed for the synthesis of ellagitannins containing the HHDP moiety:[6]
-
Strategy A: Double Esterification: This method involves the double esterification of a suitably protected this compound with a diol or tetrol derivative of D-glucopyranose.[6]
-
Strategy B: Oxidative Coupling of Galloyl Residues: This strategy begins with the esterification of a suitably protected gallic acid with a diol derivative of D-glucopyranose. This is followed by a diastereoselective oxidative coupling of the galloyl residues to form the (S)-HHDP unit.[6]
Protocol for Acid Hydrolysis of Geraniin (B209207) to Ellagic Acid
Geraniin is an ellagitannin that contains a hexahydroxydiphenoyl group. Acid hydrolysis of geraniin yields ellagic acid, the dilactone of this compound.
Objective: To hydrolyze the ellagitannin geraniin to produce ellagic acid.
Materials:
-
Geraniin
-
2% Sulfuric Acid (H₂SO₄) solution
Procedure:
-
Dissolve a known quantity of geraniin in the 2% H₂SO₄ solution.
-
Heat the solution at 100 °C.[7]
-
The reaction proceeds via the hydrolysis of the ester linkages, releasing this compound, which then spontaneously undergoes dilactonization to form ellagic acid.
-
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the ellagic acid product can be isolated and purified. It has been reported that this method can yield up to 180 mol% of ellagic acid from geraniin, suggesting that the dehydrohexahydroxydiphenoyl (DHHDP) esters present in some geraniin sources are also reduced to HHDP during the hydrolysis.[7]
Biological Activity and Signaling Pathways
This compound itself is not as extensively studied for its biological activity as its stable derivative, ellagic acid. Ellagic acid has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[8] One of its notable mechanisms of action is the inhibition of epigenetic modifying enzymes.
Inhibition of CARM1-Mediated Histone Methylation
Ellagic acid has been identified as a specific inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is an enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression. The inhibition of CARM1 by ellagic acid has significant implications for cancer therapy, as CARM1 is often dysregulated in various cancers.[1]
The diagram below illustrates the inhibitory effect of ellagic acid (derived from the hydrolysis of ellagitannins containing the HHDP moiety) on the CARM1 signaling pathway.
Caption: Inhibition of CARM1-mediated histone methylation by ellagic acid.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hexahydroxydiphenic Acid Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a key structural component of ellagitannins, a large and diverse class of hydrolyzable tannins. Ellagitannins are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of HHDP is a critical step in the formation of these complex natural products. This technical guide provides a comprehensive overview of the HHDP biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It also includes detailed experimental protocols for the study of this pathway and quantitative data to support further research and development.
The Core Biosynthesis Pathway
The biosynthesis of this compound is an extension of the shikimate pathway, which is responsible for the production of aromatic amino acids in plants[1]. The pathway can be broadly divided into three main stages:
-
Gallic Acid Formation: The pathway begins with the synthesis of gallic acid, a simple phenolic acid derived from the shikimate pathway intermediate, 3-dehydroshikimate.
-
Formation of Pentagalloylglucose (B1669849): Gallic acid is then esterified to a glucose core, typically through a series of reactions to form the key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. This molecule serves as the central precursor for the biosynthesis of both gallotannins and ellagitannins.
-
Oxidative Coupling to Form the HHDP Group: The final and defining step in HHDP biosynthesis is the intramolecular oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose core. This reaction is catalyzed by specific laccase-like phenol (B47542) oxidases.
A plausible alternative route suggests the initial formation of a dehydrohexahydroxydiphenoyl (DHHDP) group, which is subsequently reduced to the HHDP group.
Key Enzymes and Intermediates
The biosynthesis of HHDP involves a series of specific enzymatic reactions. While not all enzymes have been fully characterized in all plant species, research in model organisms like Tellima grandiflora has provided significant insights.
| Intermediate/Product | Enzyme | Enzyme Class | Substrate(s) | Product(s) | Plant Species Studied |
| β-Glucogallin | UDP-glucosyltransferase | Transferase | Gallic acid, UDP-glucose | β-Glucogallin | Quercus robur |
| Pentagalloylglucose | Galloyltransferases | Transferase | β-Glucogallin, Galloyl-CoA (putative) | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Rhus typhina |
| Tellimagrandin II | Laccase-like oxidase | Oxidoreductase | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Tellimagrandin II | Tellima grandiflora |
| Cornusiin E | Laccase-like oxidase | Oxidoreductase | Tellimagrandin II | Cornusiin E | Tellima grandiflora |
Quantitative Data
Quantitative data on the HHDP biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data on enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of Laccase-like Enzymes in HHDP Biosynthesis
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Source |
| Tellimagrandin II-forming laccase | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Data not available | Data not available | 5.0 | Tellima grandiflora[2] |
| Cornusiin E-forming laccase | Tellimagrandin II | Data not available | Data not available | 5.2 | Tellima grandiflora[3] |
| Laccase from Cerrena sp. RSD1 (model for oxidative coupling) | ABTS | 36 | 52,515 s-1 (kcat) | 3.0 | Cerrena sp. RSD1[4][5] |
| Laccase from Trematosphaeria mangrovei | ABTS | 1420 | 184.84 | 4.0 | Trematosphaeria mangrovei[5] |
Table 2: Concentration of Key Metabolites in Plant Tissues
| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Condition | Reference |
| Ellagitannins | Fragaria × ananassa (Strawberry) | Leaves | 37.88 - 45.82 | Control | [6] |
| Ellagitannins | Fragaria × ananassa (Strawberry) | Leaves | Increased with BTH treatment | Biotic stress mimic | [6] |
| Punicalagin | Punica granatum (Pomegranate) | Peel | 28.03 - 104.14 | Various cultivars | [7] |
| (+)-Catechin | Fragaria vesca (Wild Strawberry) | Leaves | ~0.5 | - | [8] |
Regulation of HHDP Biosynthesis
The biosynthesis of HHDP, as part of the broader hydrolyzable tannin pathway, is tightly regulated in response to developmental cues and environmental stresses.
Transcriptional Regulation
The expression of genes encoding biosynthetic enzymes is a key point of regulation. Studies in various plants have shown that genes for the shikimate pathway and subsequent gallotannin biosynthesis are upregulated in response to wounding and herbivory.
Signaling Pathways
Phytohormones, particularly jasmonic acid (JA), play a central role in mediating plant defense responses, including the induction of secondary metabolite biosynthesis. Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of genes involved in tannin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagitannin biosynthesis: laccase-catalyzed dimerization of tellimagrandin II to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols in strawberry (Fragaria × ananassa) leaves induced by plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
Spectroscopic Properties and Characterization of Hexahydroxydiphenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydroxydiphenic acid (HHDP) is a key chiral building block of ellagitannins, a large class of bioactive polyphenols found in numerous plants. Upon hydrolysis of ellagitannins, HHDP is released and spontaneously lactonizes to the more stable and biologically active ellagic acid. Due to its inherent instability, the direct characterization of free HHDP is challenging. This technical guide provides a comprehensive overview of the spectroscopic properties of HHDP, primarily through the analysis of its naturally occurring esters (ellagitannins) and its dilactone, ellagic acid. Detailed experimental protocols for the extraction, purification, and analysis of HHDP precursors are presented, alongside a summary of the key signaling pathways modulated by its stable derivative, ellagic acid, offering insights into its therapeutic potential.
Introduction
This compound (4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid) is a biphenyl (B1667301) derivative formed by the oxidative coupling of two gallic acid units.[1] It is a crucial component of a diverse group of hydrolyzable tannins known as ellagitannins, where it is esterified to a polyol core, typically glucose. The HHDP moiety is responsible for many of the biological activities attributed to ellagitannins.[2] However, free HHDP is unstable and readily undergoes intramolecular lactonization to form the planar and more stable dilactone, ellagic acid.[1] This intrinsic instability makes the isolation and direct spectroscopic characterization of HHDP exceptionally difficult.
This guide focuses on the characterization of HHDP through the lens of its natural precursors, the ellagitannins, and its stable derivative, ellagic acid. By understanding the spectroscopic signatures of these related compounds, researchers can infer the properties of the transient HHDP molecule and effectively characterize ellagitannin-rich natural products.
Spectroscopic Properties
Due to the instability of free this compound, its spectroscopic data is primarily derived from the analysis of its esters, the ellagitannins, and its stable dilactone, ellagic acid.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of compounds containing the hexahydroxydiphenoyl (HHDP) unit exhibit characteristic absorption patterns. While the exact maxima can vary depending on the overall structure of the ellagitannin, a distinctive shoulder is often observed around 300 nm.[3] The UV profile of an HHDP-glucose isomer, for instance, shows a noticeable variation from that of gallic acid derivatives due to the C-C link between the two aromatic rings.[3] In contrast, ellagic acid, the dilactone of HHDP, displays two major absorption maxima.[4]
| Compound Type | λmax 1 (nm) | λmax 2 (nm) | Reference |
| HHDP-containing compounds | ~210-220 | ~260-280 (shoulder at ~300) | [3] |
| Ellagic Acid | ~254 | ~366 | [4] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl groups |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid hydroxyl groups |
| 1760-1690 | C=O stretch | Carboxylic acid carbonyl |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1320-1000 | C-O stretch | Phenols, carboxylic acids |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for free this compound are not available in the literature due to its instability. However, the analysis of ellagitannins provides valuable insight into the chemical shifts of the HHDP moiety. The signals for the aromatic protons of the HHDP unit typically appear in the downfield region of the ¹H NMR spectrum. Similarly, the aromatic carbons of the HHDP group can be identified in the ¹³C NMR spectrum.
¹H NMR (Proton NMR)
The aromatic protons of the HHDP moiety are expected in the range of 6.0-7.5 ppm . The exact chemical shifts are influenced by the point of attachment to the polyol core and the overall conformation of the molecule.
¹³C NMR (Carbon NMR)
The carbons of the HHDP unit are expected in the following ranges:
-
Aromatic carbons: 100-150 ppm
-
Carboxylic acid carbons: 165-185 ppm
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of ellagitannins containing the HHDP unit. A characteristic fragmentation pattern is observed, which is the result of the spontaneous lactonization of the HHDP group to form ellagic acid upon ionization in the mass spectrometer. This results in a diagnostic neutral loss or a prominent fragment ion corresponding to ellagic acid (m/z 301 for [M-H]⁻).[5] The fragmentation of the glycosidic linkages and other esterified groups will also be observed.
| Ionization Mode | Characteristic Fragment | m/z | Description |
| ESI (-) | [Ellagic Acid - H]⁻ | 301 | Spontaneous lactonization of the HHDP moiety |
| ESI (+) | [Ellagic Acid + H]⁺ | 303 | Spontaneous lactonization of the HHDP moiety |
Experimental Protocols
The characterization of this compound invariably begins with the extraction and analysis of ellagitannins from a plant source.
Extraction and Purification of Ellagitannins
This protocol provides a general workflow for the extraction and purification of ellagitannins, which are the natural precursors to HHDP.
Methodology:
-
Sample Preparation: The plant material (e.g., pomegranate husk) is dried and ground to a fine powder.
-
Extraction: The powdered material is extracted with an aqueous solvent (e.g., water or a water/acetone mixture) at room temperature with stirring.
-
Filtration: The extract is filtered to remove solid plant material.
-
Column Chromatography: The filtered extract is loaded onto a prepared Amberlite XAD-16 column.
-
Washing: The column is washed with deionized water to remove polar impurities such as sugars and organic acids.
-
Elution: The ellagitannins are eluted from the column using methanol.
-
Concentration: The methanolic eluate is concentrated under reduced pressure using a rotary evaporator.
-
Lyophilization: The concentrated extract is lyophilized to yield the purified ellagitannins as a powder.
HPLC-DAD Analysis of Ellagitannins
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the separation and quantification of ellagitannins.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and diode array detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 45 | 95 | 5 |
Detection:
-
Diode array detector monitoring at 254 nm and 366 nm.
Procedure:
-
Prepare standard solutions of ellagic acid and, if available, purified ellagitannins of known concentration.
-
Prepare sample solutions of the extracted ellagitannins in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the ellagitannins and ellagic acid in the samples by comparing their retention times and UV-Vis spectra with those of the standards.
Signaling Pathways Modulated by Ellagic Acid
As the stable and biologically active form of HHDP, ellagic acid has been shown to modulate a variety of signaling pathways implicated in cancer and inflammation.
Anti-Cancer Signaling Pathways
Ellagic acid exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[6]
Ellagic acid has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][8] It can also activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[8] Furthermore, ellagic acid activates the Nrf2 antioxidant response pathway, protecting cells from oxidative damage.[9] In the context of angiogenesis, a critical process for tumor growth, ellagic acid has been found to inhibit VEGFR-2 signaling.[10]
Anti-Inflammatory Signaling Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Ellagic acid exhibits anti-inflammatory properties by targeting key inflammatory signaling pathways.
A central mediator of inflammation is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes. Ellagic acid has been demonstrated to inhibit the activation of the NF-κB pathway.[11] It can also interfere with TNF (Tumor Necrosis Factor) signaling, a potent pro-inflammatory cytokine that activates the NF-κB pathway.[12] By inhibiting these pathways, ellagic acid can reduce the production of pro-inflammatory mediators like IL-6 and thus ameliorate inflammation.[13]
Conclusion
This compound is a fundamentally important molecule in the chemistry and biology of ellagitannins. Although its inherent instability precludes direct and facile characterization, a wealth of information can be gleaned from the spectroscopic analysis of its natural precursors and its stable dilactone, ellagic acid. This guide has provided a summary of the key spectroscopic features and detailed experimental protocols for the characterization of HHDP-containing compounds. Furthermore, the elucidation of the signaling pathways modulated by ellagic acid provides a molecular basis for the observed health benefits of ellagitannin-rich foods and opens avenues for further research and drug development. The methodologies and data presented herein are intended to serve as a valuable resource for scientists working in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. admaconcology.com [admaconcology.com]
- 7. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ellagic acid inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion Nexus: A Technical Guide to the Relationship Between Hexahydroxydiphenic Acid and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the chemical and biological relationship between hexahydroxydiphenic acid (HHDP) and its stable dilactone, ellagic acid. Both are significant polyphenolic compounds, with ellagic acid being the subject of extensive research for its potential therapeutic properties. This document details the conversion process from HHDP to ellagic acid, which is pivotal for the bioavailability and activity of ellagitannin-rich botanicals. We present a compilation of quantitative data from various hydrolysis protocols, detailed experimental methodologies, and visual representations of the chemical conversion, experimental workflows, and a key biological signaling pathway influenced by ellagic acid. This guide is intended to be a comprehensive resource for professionals in pharmacology, natural product chemistry, and drug development.
Core Chemical Relationship
This compound (HHDP) is a biphenolic compound, an oxidatively coupled derivative of gallic acid.[1] It is most commonly found as a structural moiety within a larger class of hydrolyzable tannins known as ellagitannins.[2][3] In this form, the HHDP group is esterified to a polyol core, typically glucose.
The fundamental relationship between HHDP and ellagic acid is that of a precursor and its stable product. Ellagic acid is the dilactone of this compound.[1][4] The HHDP molecule is inherently unstable upon its release from the parent ellagitannin. It spontaneously undergoes a double intramolecular esterification (lactonization) to form the planar, more stable, and crystalline structure of ellagic acid.[2][3][5][6][7] This conversion is irreversible under physiological conditions.
Quantitative Analysis of Ellagic Acid Formation
The yield of ellagic acid is critically dependent on the hydrolysis method employed to break down the parent ellagitannins. The following tables summarize quantitative data from various published protocols.
Table 1: Acid Hydrolysis of Ellagitannins
| Starting Material | Acid | Concentration | Temperature (°C) | Time (h) | Ellagic Acid Yield | Reference |
| Pomegranate Peel Extract | HCl | 4 M | 90 | 24 | Method validated for quantification, specific yield not stated | [8][9] |
| General Ellagitannin Samples | HCl | 1.2, 2, or 4 M | 85 | 1, 2, 4, 6, or 20 | Optimization study, specific yields not provided | [10] |
| Raspberry Wine Pomace | NaHCO₃ (Basic) | 1.2% (w/v) | 100 | 0.37 (22 min) | 6.30 ± 0.92 mg/g | [11] |
| Raspberry Fruit | 70% Acetone with 4 M HCl | 4 M | 85 | 6 | Method suggested for extraction, specific yield not stated | [11] |
| Strawberry Samples | Formic acid/water | 80:20 (v/v) | Not Stated | Not Stated | Stated to give maximum yield, but no value provided | [1] |
Table 2: Enzymatic Hydrolysis of Ellagitannins
| Enzyme Source | Substrate | Substrate Conc. | Temperature (°C) | pH | Time (min) | Vmax | Km (mM) | Reference |
| Aspergillus niger GH1 | Punicalagin | 1 mg/mL | 60 | 5.0 | 10 | 30.34 mM/mL/min | 1.48 x 10³ | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the hydrolysis of ellagitannins to produce ellagic acid, as cited in the literature.
Protocol for Acid Hydrolysis of Non-Extractable Ellagitannins
This protocol is adapted from a validated method for the quantification of ellagitannins in pomegranate.[8][9]
-
Sample Preparation: Freeze-dry the plant material (e.g., pomegranate fruit samples) to a constant weight.
-
Hydrolysis:
-
To the dried sample, add a solution of 4 M Hydrochloric Acid (HCl) in water.
-
Incubate the mixture at 90°C for 24 hours in a sealed container to prevent evaporation.
-
-
Extraction:
-
After hydrolysis, centrifuge the sample to pellet the solid residue.
-
Extract the pellet with a solution of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH) in a 50:50 (v/v) ratio.
-
-
Analysis:
-
The resulting extract, containing the liberated ellagic acid, is then typically analyzed using High-Performance Liquid Chromatography (HPLC).
-
Protocol for Enzymatic Hydrolysis using Ellagitannase
This protocol is based on the optimal conditions determined for ellagitannase from Aspergillus niger GH1.[2][5]
-
Enzyme and Substrate Preparation:
-
Prepare a substrate solution of the target ellagitannin (e.g., punicalagin) at a concentration of 1 mg/mL in a 50 mM citrate (B86180) buffer with a pH of 5.0.
-
Prepare the enzymatic extract of ellagitannase.
-
-
Reaction:
-
Pre-incubate the enzymatic extract and the citrate buffer at 60°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution to the pre-incubated enzyme mixture.
-
Allow the reaction to proceed for 10 minutes at 60°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an appropriate volume of a quenching solvent, such as ethanol.
-
Analyze the mixture for ellagic acid content, typically by HPLC.
-
HPLC Method for Ellagic Acid Quantification
A validated HPLC-UV method for the determination of ellagic acid is as follows:[4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of 254 nm.
-
Quantification: A standard curve is generated using known concentrations of an ellagic acid standard. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.
Biological Significance: Role in Signaling Pathways
While this compound is an unstable intermediate with no known direct role in cellular signaling, its stable product, ellagic acid, has been demonstrated to modulate key signaling pathways implicated in various diseases.
One of the most well-documented roles of ellagic acid is in the inhibition of angiogenesis, a critical process in cancer progression. Ellagic acid has been shown to directly target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[12] It inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[12] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all essential steps in the formation of new blood vessels.[12]
Furthermore, ellagic acid has been reported to modulate other critical signaling pathways involved in inflammation, such as NF-κB, MAPK, and PI3K/Akt, highlighting its potential as a multi-target therapeutic agent.[13]
Conclusion
The relationship between this compound and ellagic acid is a classic precursor-product relationship, central to the chemistry of ellagitannins. Understanding the efficient conversion of ellagitannins into ellagic acid through various hydrolysis methods is paramount for the standardization of botanical extracts and the development of new therapeutic agents. The quantitative data and detailed protocols presented herein provide a valuable resource for researchers in this field. Furthermore, the elucidation of ellagic acid's role in modulating key signaling pathways, such as VEGFR-2, underscores its significant potential in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. Further research should focus on optimizing hydrolysis conditions to maximize yields from various plant sources and on conducting more extensive in vivo studies to validate the therapeutic efficacy of ellagic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Hexahydroxydiphenic Acid in the Antioxidant Activity of Plant Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a key bioactive compound found in a variety of plant-based foods and medicinal herbs. As a central component of ellagitannins, a class of hydrolyzable tannins, HHDP plays a significant role in the antioxidant properties attributed to these plants. This technical guide provides an in-depth analysis of the role of HHDP in the antioxidant activity of plant extracts, detailing its chemical nature, its contribution to the antioxidant capacity of plant extracts, the methodologies used to assess its activity, and the cellular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds.
This compound is an organic compound that is an oxidatively coupled derivative of gallic acid.[1] It is a constituent of a class of hydrolyzable tannins known as ellagitannins.[2] Ellagitannins are esters of HHDP with a polyol, most commonly glucose.[3] Upon hydrolysis, which can occur chemically or through the action of gut microbiota, ellagitannins release HHDP, which then spontaneously lactonizes to form the more stable molecule, ellagic acid.[1][2] The antioxidant and other health-promoting effects of consuming ellagitannin-rich foods are largely attributed to the in vivo formation of ellagic acid and its subsequent metabolites, urolithins.[4][5]
Quantitative Contribution of HHDP and its Derivatives to Antioxidant Activity
The direct quantification of the antioxidant activity of isolated this compound is challenging due to its instability. However, the antioxidant capacity of ellagitannins, which contain the HHDP moiety, and its stable derivative, ellagic acid, have been extensively studied. The data presented below summarizes the antioxidant activity of various plant extracts rich in these compounds, as determined by common antioxidant assays.
Table 1: Antioxidant Activity of Ellagitannin-Rich Plant Extracts
| Plant Extract Source | Assay | IC50 / Value | Reference |
| Rambutan Peel (rich in geraniin, corilagin) | DPPH | 0.098 mg/mL | [6] |
| Rambutan Peel (rich in geraniin, corilagin) | ABTS | 0.335 mg/mL | [6] |
| Eucalyptus camaldulensis (rich in ellagitannins) | DPPH | 371.13 mg/L | [6] |
| Eucalyptus camaldulensis (rich in ellagitannins) | ABTS | 25.28 mg/L | [6] |
| Eucalyptus camaldulensis (rich in ellagitannins) | FRAP | ~500 mq equivalents of Trolox/L | [6] |
| Phyllanthus acuminatus (rich in ellagitannins) | DPPH | 0.15 µg/mL | [7] |
| Pomegranate Peel (ellagic acid-rich extract) | DPPH | ED50 from 38.21 to 14.91 µg/mL | [8] |
| Salix mucronata (85% MeOH extract) | DPPH | SC50 = 98.76±0.46 µg/ml | [] |
| Salix mucronata (85% MeOH extract) | ABTS | 45.83±0.32 mm Trolox® eq. /100 gm extract | [] |
| Vitex negundo (ethanolic extract) | ABTS | 91.64% inhibition | [10] |
IC50: The concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ED50: The dose that produces 50% of the maximal effect. SC50: The concentration that scavenges 50% of the radicals.
Studies have shown that complex ellagitannins can exhibit higher radical scavenging activity than their metabolic product, ellagic acid.[3] For instance, sanguiin H-6 and lambertianin C, dimeric and trimeric ellagitannins respectively, were found to be potent antioxidants.[3] This suggests that the polymeric nature of ellagitannins, with multiple HHDP moieties, contributes significantly to their overall antioxidant capacity.
Experimental Protocols for Key Antioxidant Assays
Accurate assessment of the antioxidant activity of plant extracts containing HHDP and its derivatives requires standardized and well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the plant extract in a suitable solvent (e.g., methanol, ethanol, or DMSO) to obtain a stock solution.
-
Prepare a series of dilutions of the extract from the stock solution.
-
For sample preparation from plant material, a common method involves reflux extraction with a solvent like 10% v/v water in methanol.[11] The extract can then be fractionated using liquid-liquid extraction (e.g., with ethyl acetate) to enrich the ellagic acid content.[8][11]
-
-
Assay Procedure:
-
Add a defined volume of the plant extract dilution to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH working solution and mix thoroughly.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare dilutions of the plant extract in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the plant extract dilution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
-
Sample Preparation:
-
Prepare dilutions of the plant extract in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the plant extract dilution to a cuvette or microplate well.
-
Add a larger volume of the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as equivalents of that standard.
-
Signaling Pathways Modulated by HHDP Derivatives
The in vivo antioxidant and health-promoting effects of HHDP are primarily mediated by its metabolites, particularly urolithins, which are formed by the gut microbiota.[4][5] These metabolites can modulate several key signaling pathways involved in the cellular antioxidant response and inflammation.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[13][14] Urolithins A and B have been shown to activate the Nrf2/ARE signaling pathway, thereby enhancing the cell's endogenous antioxidant defenses.[4][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 5. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids and Ellagitannins Characterization, Antioxidant and Cytotoxic Activities of Phyllanthus acuminatus Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. The Nlrp3 inflammasome as a “rising star” in studies of normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Asiatic acid enhances Nrf2 signaling to protect HepG2 cells from oxidative damage through Akt and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Hexahydroxydiphenic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Hexahydroxydiphenic acid (HHDP) is a natural polyphenol that forms the core structure of a class of hydrolysable tannins known as ellagitannins. While direct and extensive research on the in vitro anti-inflammatory properties of isolated HHDP is limited, studies on ellagitannins rich in HHDP moieties, such as punicalagin (B30970) and geraniin (B209207), provide significant insights into its potential. This technical guide summarizes the available in vitro data on the anti-inflammatory effects of these representative compounds, detailing the experimental protocols and exploring the underlying molecular mechanisms involving key signaling pathways.
Data Presentation: Quantitative Anti-inflammatory Effects
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of punicalagin and geraniin, ellagitannins that contain this compound moieties. These compounds have been shown to inhibit key inflammatory mediators in various cell-based assays.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | Concentration | % Inhibition | IC50 Value | Reference |
| Punicalagin | RAW 264.7 | LPS | 50 µM | Significant | Not Reported | [1] |
| Geraniin | RAW 264.7 | LPS | Not Specified | Significant | Not Reported | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inducer | Concentration | % Inhibition / Effect | IC50 Value | Reference |
| Punicalagin | IL-6 | RAW 264.7 | LPS | 50 µM | Significantly inhibited | Not Reported | [1] |
| Punicalagin | TNF-α | RAW 264.7 | LPS | 50 µM | Significantly inhibited | Not Reported | [1] |
| Punicalagin | IL-1β | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |
| Punicalagin | IL-6 | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |
| Punicalagin | IL-8 | Bovine Endometrial Epithelial Cells | LPS | Not Specified | Significantly decreased | Not Reported | [1] |
| Punicalagin | IL-6 | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |
| Punicalagin | TNF-α | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |
| Punicalagin | IL-8 | Human PBMCs | PHA | Not Specified | Dose-dependent inhibition | Not Reported | [3] |
| Punicalagin | IL-1β | RA FLSs | TNF-α | 12.5, 25, 50µM | Significantly reduced | Not Reported | [4] |
| Punicalagin | IL-6 | RA FLSs | TNF-α | 12.5, 25, 50µM | Significantly reduced | Not Reported | [4] |
| Geraniin | IL-1β | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |
| Geraniin | IL-6 | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |
| Geraniin | TNF-α | THP-1 Macrophages | LPS | Not Specified | Significant reduction | Not Reported | [5] |
| Geraniin | IL-1β | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |
| Geraniin | IL-6 | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |
| Geraniin | TNF-α | Mouse Heart | Isoproterenol | Not Specified | Suppressed increase | Not Reported | [6] |
LPS: Lipopolysaccharide, PHA: Phytohemagglutinin, RA FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes, PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays based on the cited literature.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., punicalagin or geraniin) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory inducer like Lipopolysaccharide (LPS) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Add 100 µL of supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as cytokines, in biological samples.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).
-
This typically involves adding the supernatant to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-p65, p-p38)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., iNOS, COX-2, phosphorylated p65, or phosphorylated p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of ellagitannins are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Ellagitannins such as punicalagin have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1][4]
References
- 1. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Geraniin attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core: A Technical Guide to the Discovery and Historical Context of Hexahydroxydiphenic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a fundamental structural component of ellagitannins, a vast class of hydrolyzable tannins found throughout the plant kingdom. The presence and configuration of the HHDP moiety are central to the chemical diversity and biological activity of these complex natural products. This technical guide provides an in-depth exploration of the discovery and historical context of HHDP research, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. We delve into the seminal discoveries, the evolution of analytical techniques, and the key experimental protocols that laid the foundation for our current understanding of this pivotal molecule.
Historical Context and the Path to Discovery
The story of this compound is inextricably linked to the study of tannins and their hydrolysis product, ellagic acid. For centuries, the astringent properties of certain plant extracts, now known to be rich in tannins, were utilized in processes like leather tanning.[1]
The modern chemical investigation began in the 17th century, with Italian chemist Giovannetti's studies on the reactions between iron solutions and "astringent" substances.[1] In 1772, the presence of an acid in these compounds was identified, which was later isolated by Scheele and named gallic acid.[1]
A pivotal moment in this narrative was the discovery of ellagic acid. In 1818, French chemist Henri Braconnot first identified this compound.[2] Later, Julius Löwe demonstrated that ellagic acid could be synthesized by heating gallic acid with an oxidizing agent like arsenic acid or silver oxide.[3] This established a clear chemical relationship between these two molecules.
The early 20th century saw significant contributions from Maximilian Nierenstein, a chemist who dedicated much of his career to the study of tannins. In 1905, working with Arthur George Perkin, Nierenstein prepared ellagic acid from various plant sources, including algarobilla, dividivi, and oak bark.[3] He further proposed in 1915 that ellagic acid could be formed from galloyl-glycine by the action of Penicillium.[3]
The conceptual leap from ellagic acid to its precursor, this compound, was a gradual process driven by the structural elucidation of the larger tannin molecules from which ellagic acid was derived. As chemists began to unravel the structures of what we now call ellagitannins, they observed that acid hydrolysis consistently yielded ellagic acid. This led to the hypothesis that a larger, unstable acid, formed by the oxidative coupling of two gallic acid units, existed within the native tannin structure. This precursor was named this compound. Upon cleavage from the sugar core of the tannin during hydrolysis, this unstable acid was believed to spontaneously lactonize to form the highly stable, and thus readily isolable, ellagic acid.
The HHDP group is now understood to be formed biosynthetically through the intramolecular, oxidative C-C bond formation between neighboring galloyl groups in galloylglucoses.[4]
Physicochemical Properties
This compound itself is rarely isolated due to its instability and rapid conversion to ellagic acid. However, its fundamental properties can be inferred from its structure and the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₁₀ | [5] |
| Molecular Weight | 338.22 g/mol | [5] |
| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid | [5] |
| Description | A white solid, though often appears brown due to oxidation. | [3] |
Early Experimental Protocols
The isolation and characterization of HHDP-containing compounds in the early 20th century relied on classical methods of natural product chemistry. These protocols, while rudimentary by modern standards, were instrumental in advancing the field.
Extraction of Tannins (Early 20th Century General Method)
Early methods for extracting tannins from plant materials were often based on maceration or percolation with various solvents.
Objective: To extract crude tannin mixtures from plant material.
Materials:
-
Dried and ground plant material (e.g., oak bark, chestnut wood)
-
Solvents: Water, ethanol, methanol, or aqueous mixtures thereof.
-
Extraction vessel (e.g., large glass beaker or percolator)
-
Filtration apparatus (e.g., cloth or paper filter)
-
Evaporation apparatus (e.g., water bath, vacuum distillation)
Procedure:
-
The dried and powdered plant material was submerged in the chosen solvent within the extraction vessel. The ratio of plant material to solvent varied but was typically in the range of 1:5 to 1:10 (w/v).
-
The mixture was allowed to stand for an extended period, often several days, with occasional stirring (maceration). Alternatively, the solvent was allowed to pass slowly through the plant material in a percolator.
-
For improved efficiency, the extraction was sometimes carried out with gentle heating on a water bath.
-
After the extraction period, the liquid extract was separated from the solid plant material by filtration.
-
The solvent was then removed from the filtrate, typically by evaporation on a water bath, often under reduced pressure to minimize thermal degradation of the tannins.
-
The resulting crude tannin extract, a solid or semi-solid residue, was then subjected to further purification and analysis.
Hydrolysis of Ellagitannins to Yield Ellagic Acid
A key analytical technique for identifying the presence of HHDP in a tannin extract was acid hydrolysis to produce the characteristic ellagic acid.
Objective: To hydrolyze an ellagitannin-containing extract to confirm the presence of the HHDP moiety through the formation of ellagic acid.
Materials:
-
Crude tannin extract
-
Dilute mineral acid (e.g., 2-5% sulfuric acid or hydrochloric acid)
-
Heating apparatus (e.g., water bath with reflux condenser)
-
Filtration apparatus
Procedure:
-
A sample of the crude tannin extract was dissolved in an excess of dilute mineral acid.
-
The solution was heated under reflux for several hours. This process cleaves the ester bonds linking the HHDP and galloyl groups to the sugar core.
-
As the hydrolysis proceeds, the sparingly soluble ellagic acid precipitates from the solution.
-
After cooling, the precipitated ellagic acid was collected by filtration.
-
The collected solid was washed with water to remove residual acid and other soluble components.
-
The identity of the precipitate as ellagic acid could then be confirmed by its physical properties (e.g., high melting point, insolubility) and, in later years, by comparison with an authentic sample.
Biosynthesis and Structural Elucidation
The biosynthesis of the HHDP moiety is a critical step in the formation of ellagitannins. The currently accepted pathway involves the oxidative coupling of two adjacent galloyl groups attached to a glucose core.
Caption: Biosynthetic pathway of the HHDP moiety in ellagitannins.
The structural elucidation of the first ellagitannins was a monumental task that relied on a combination of chemical degradation studies and, later, the application of spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of ellagitannins.
Conclusion
The discovery of this compound was not a singular event but rather a conceptual breakthrough that emerged from decades of research into the chemistry of tannins. From the initial isolation of gallic and ellagic acids to the painstaking structural elucidation of complex ellagitannins, the journey to understanding HHDP highlights the evolution of natural product chemistry. The foundational experimental techniques, though now largely superseded, were critical in paving the way for the sophisticated analytical methods used today. A thorough appreciation of this historical context provides modern researchers with a deeper understanding of the chemical principles that govern this important class of bioactive molecules and can inform future strategies for their isolation, characterization, and therapeutic development.
References
- 1. Tannins: Prospectives and Actual Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tannin - Wikipedia [en.wikipedia.org]
- 4. Structural Features and Biological Properties of Ellagitannins in Some Plant Families of the Order Myrtales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Ellagitannin Hexahydroxydiphenoyl Ester by Spontaneous Reduction of Dehydrohexa-hydroxydiphenoyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
The Keystone of Ellagitannins: A Technical Guide to Hexahydroxydiphenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a fundamental chemical moiety that defines a major class of hydrolyzable tannins known as ellagitannins. This biphenolic acid, formed from the oxidative coupling of two gallic acid units, is intrinsically linked to the structure, properties, and biological activity of these complex plant polyphenols. This technical guide provides an in-depth exploration of the chemistry of HHDP, its formation, its role within ellagitannins, and the methodologies used for its study.
The Chemical Nature of this compound
This compound is a dicarboxylic acid with the chemical formula C₁₄H₁₀O₁₀ and a molecular weight of 338.22 g/mol .[1][2] It is structurally a biphenyl (B1667301) derivative with six hydroxyl groups and two carboxylic acid groups. The HHDP moiety is typically esterified to a polyol core, most commonly glucose, within the larger structure of an ellagitannin.
A crucial chemical characteristic of HHDP is its propensity to undergo spontaneous intramolecular lactonization upon hydrolysis from the parent tannin. This process results in the formation of a more stable, planar dilactone known as ellagic acid.[3][4] This transformation is a hallmark of ellagitannins and is central to their analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₁₀ | [1] |
| Molecular Weight | 338.22 g/mol | [1][2] |
| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid | [2] |
Biosynthesis and Formation of the HHDP Moiety
The formation of the this compound unit is a key step in the biosynthesis of ellagitannins. This process occurs through the intramolecular oxidative coupling of two adjacent galloyl groups that are already esterified to a glucose core.[5] The precursor molecule for this transformation is typically 1,2,3,4,6-penta-O-galloyl-β-D-glucose.
The enzymatic dehydrogenation of two spatially close galloyl residues leads to the formation of a C-C bond between the aromatic rings, creating the HHDP moiety.[6] The first ellagitannin formed in this pathway is tellimagrandin II. Further modifications, including the addition of more galloyl or HHDP units, lead to the vast diversity of over 500 known ellagitannins.[6]
Recent research also suggests an alternative biosynthetic route involving the reduction of a dehydrohexahydroxydiphenoyl (DHHDP) group to an HHDP group.[7]
Biosynthetic Pathway Diagram
Caption: Biosynthesis of ellagitannins from gallic acid.
Role of HHDP in Tannin Chemistry
The presence of the HHDP moiety is the defining characteristic of ellagitannins, distinguishing them from gallotannins where galloyl groups are linked by depside bonds.[8] The HHDP unit contributes significantly to the chemical and biological properties of ellagitannins, including their molecular size, conformation, and ability to interact with proteins and other macromolecules.
Upon hydrolysis, either through acidic, basic, or enzymatic conditions, the ester linkages of the ellagitannin are cleaved, releasing the HHDP moiety. As mentioned, this free HHDP rapidly and spontaneously cyclizes to form the highly stable dilactone, ellagic acid.[3][4][8] This reaction is a key feature used in the analytical quantification of ellagitannins.
Hydrolysis Workflow Diagram
References
- 1. This compound | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Hexahydroxydiphenic Acid Precursors from Pomegranate Husk
Introduction
Pomegranate (Punica granatum L.) husk, a significant by-product of the juice industry, is a rich source of hydrolyzable tannins known as ellagitannins. These compounds are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose. The HHDP moiety is of significant interest due to its antioxidant and potential therapeutic properties. However, HHDP itself is unstable and readily undergoes lactonization to form the more stable ellagic acid upon hydrolysis. Therefore, the direct isolation of HHDP is not practical.
This application note provides a detailed protocol for the extraction and isolation of punicalagin (B30970), the most abundant ellagitannin in pomegranate husk. Punicalagin contains HHDP as an integral part of its structure and serves as its primary precursor. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development to obtain a highly purified ellagitannin fraction suitable for further in vitro and in vivo studies.
Experimental Protocols
Protocol 1: Extraction of Total Pomegranate Tannins (TPT)
This protocol outlines a rapid and efficient method for the bulk extraction of total ellagitannins from pomegranate husk.
1.1. Materials and Equipment:
-
Dried pomegranate husk
-
Blender or mill
-
Deionized water
-
Methanol (HPLC grade)
-
Amberlite XAD-16 resin
-
Glass chromatography column
-
Vacuum flask and pump
-
Rotary evaporator
-
Freeze-dryer
-
Beakers, flasks, and other standard laboratory glassware
1.2. Procedure:
-
Preparation of Pomegranate Husk: Dry fresh pomegranate husks at 40-50°C for 48 hours and grind into a fine powder using a blender or mill.
-
Aqueous Extraction:
-
Suspend the pomegranate husk powder in deionized water at a ratio of 1:10 (w/v) (e.g., 100 g powder in 1 L of water).
-
Stir the mixture at room temperature for at least 1 hour to ensure efficient extraction of water-soluble tannins.
-
Filter the mixture through cheesecloth or a coarse filter paper to remove solid debris.
-
Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles. Collect the clear supernatant.
-
-
Solid-Phase Extraction (SPE) with Amberlite XAD-16:
-
Pack a glass column with Amberlite XAD-16 resin. The resin bed volume should be approximately one-third of the aqueous extract volume.
-
Equilibrate the column by washing with 5 bed volumes of deionized water.
-
Load the aqueous pomegranate extract onto the column at a slow flow rate (approx. 2-3 mL/min). The ellagitannins will adsorb to the resin.
-
Wash the column with 5-10 bed volumes of deionized water to remove sugars, organic acids, and other polar, non-tannin compounds.
-
-
Elution and Recovery:
-
Elute the adsorbed tannins from the resin using methanol. Collect the colored eluate. Continue elution until the eluate becomes colorless.
-
Concentrate the methanolic eluate under reduced pressure using a rotary evaporator at 40°C to remove the methanol.
-
Freeze-dry the resulting aqueous concentrate to obtain a fine, brown powder of Total Pomegranate Tannins (TPT).[1][2][3]
-
-
Storage: Store the dried TPT extract at -20°C in a desiccated environment.
Protocol 2: High-Purity Isolation of Punicalagin
This protocol describes a secondary purification step to isolate punicalagin from the TPT extract using size-exclusion chromatography.
2.1. Materials and Equipment:
-
Total Pomegranate Tannins (TPT) extract from Protocol 1
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Deionized water
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (Silica gel)
-
Rotary evaporator and Freeze-dryer
2.2. Procedure:
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in a 50:50 methanol:water solution for several hours.
-
Pack the swollen resin into a glass chromatography column.
-
Equilibrate the column by washing with 2-3 bed volumes of the 50:50 methanol:water mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the TPT extract in a minimal volume of the mobile phase.
-
Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.
-
-
Chromatographic Separation:
-
Elute the column with the 50:50 methanol:water mobile phase at a flow rate of 1 mL/min.
-
Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v).
-
Visualize the spots under UV light (254 nm and 366 nm). Punicalagin appears as a major, distinct spot.
-
Alternatively, analyze fractions using HPLC as described in Protocol 3.
-
-
Pooling and Recovery:
-
Combine the fractions containing high-purity punicalagin.
-
Remove the solvent using a rotary evaporator at 40°C.
-
Freeze-dry the resulting product to obtain purified punicalagin as a pale-yellow amorphous powder.
-
Protocol 3: Quantitative Analysis by HPLC
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantification of punicalagin (both α and β anomers).
3.1. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Punicalagin analytical standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
3.2. Chromatographic Conditions:
-
Mobile Phase A: 0.5% Phosphoric Acid in deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 10% to 25% B
-
15-20 min: 25% to 60% B
-
20-25 min: 60% to 10% B (return to initial conditions)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C
-
Detection Wavelength: 378 nm for punicalagin and 254 nm for ellagic acid.[1]
-
Injection Volume: 20 µL
3.3. Procedure:
-
Standard Preparation: Prepare a stock solution of punicalagin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the TPT or purified punicalagin extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for α- and β-punicalagin based on the retention time of the standard. Calculate the concentration in the samples using the calibration curve generated from the standard solutions. Total punicalagin is the sum of both anomers.
Data Presentation
Table 1: Typical Yield and Composition of Pomegranate Husk Extracts
| Parameter | Value | Reference |
| Extraction Method | Aqueous Extraction & Amberlite XAD-16 SPE | Seeram et al. |
| Yield of Total Pomegranate Tannins (TPT) | 58-60 g / kg of dried husk | [1][3] |
| Punicalagin Content in TPT | 80-85% (w/w) | [1][2][3] |
| Ellagic Acid Content in TPT | ~1.3% (w/w) | [1][2][3] |
| Punicalagin Content (Direct Extraction) | 120.9 - 210.6 mg / g of dried peel | [5] |
Visualizations
Chemical Relationship Diagram
References
- 1. escholarship.org [escholarship.org]
- 2. Rapid large scale purification of ellagitannins from pomegranate husk, a by-product of the commercial juice industry [escholarship.org]
- 3. Rapid large scale purification of ellagitannins from pomegranate husk, a by-product of the commercial juice industry [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for quantifying hexahydroxydiphenic acid in berries using LC-MS.
An Application Note and Protocol for the Quantification of Hexahydroxydiphenic Acid in Berries using LC-MS
Introduction
This compound (HHDP) is a key component of ellagitannins, a class of hydrolyzable tannins found in various fruits, nuts, and seeds. In the context of berries, such as strawberries, raspberries, and blackberries, HHDP is a significant contributor to their polyphenolic profile and associated health benefits, including antioxidant and anti-inflammatory properties. The quantification of HHDP is crucial for researchers in nutrition, food science, and drug development to assess the quality and potential therapeutic value of berry extracts. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique for the accurate determination of HHDP and its derivatives in complex biological matrices like berries. This application note provides a detailed protocol for the extraction, separation, and quantification of HHDP in berries using LC-MS.
Experimental Protocols
This section details the methodology for the quantification of this compound, often as part of the total ellagitannin content, in berry samples.
Sample Preparation: Extraction of Ellagitannins
-
Homogenization : Freeze fresh berry samples in liquid nitrogen and homogenize them into a fine powder using a stainless steel blender.[1]
-
Solvent Extraction :
-
Weigh approximately 5 g of the homogenized berry powder into a centrifuge tube.
-
Add a solvent mixture, such as acetone/water (70:30 v/v), at a ratio of 250 mL of solvent per 60 g of fruit.[2] Alternatively, an 80% ethanol (B145695) solution can be used.[3]
-
Vortex the mixture vigorously and centrifuge.[2][4] Repeat the extraction process multiple times (e.g., 4 times with 10 mL of solvent each time for smaller samples) to ensure complete extraction of phenolic compounds.[4]
-
-
Purification :
-
The combined supernatants can be further purified to enrich the ellagitannin fraction. This can be achieved using solid-phase extraction (SPE) with a column like HLB or by using Sephadex LH-20 resin.[2][3]
-
For Sephadex LH-20, the column is pre-washed with methanol (B129727) and equilibrated with a methanol/water mixture (30/70 v/v).[2]
-
After loading the extract, anthocyanins and other less polar compounds are washed off with the same methanol/water mixture.[2]
-
The ellagitannin fraction is then eluted with an acetone/water mixture (70/30 v/v).[2]
-
-
Final Sample Preparation for LC-MS :
-
The purified extract is typically evaporated to dryness under reduced pressure at a low temperature (e.g., 37°C).[2]
-
The dried residue is reconstituted in a suitable solvent, such as 50% methanol with 0.01% formic acid.[5]
-
The reconstituted sample is then filtered through a 0.2 or 0.45 μm syringe filter before injection into the LC-MS system.[1][6]
-
LC-MS/MS Analysis
-
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of analytes.[3][5]
-
Column : A C18 reversed-phase column is commonly employed for the separation of phenolic compounds.[3][5][6]
-
Mobile Phase : The mobile phase typically consists of two solvents:
-
Gradient Elution : A gradient elution program is used to effectively separate the compounds of interest. An example gradient could be:
-
Mass Spectrometry System : A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole, is used for detection and quantification.[3][5][7]
-
Ionization : Electrospray ionization (ESI) is typically used, often in the negative ion mode for acidic compounds like HHDP.[3]
-
Detection Mode : For quantification, multiple reaction monitoring (MRM) is a highly selective and sensitive mode used with triple quadrupole mass spectrometers.[3]
Data Presentation
The following table summarizes the content of ellagitannins or related compounds in various berries as reported in the literature. It is important to note that direct quantification of HHDP is challenging, and often, the content is reported as ellagic acid or gallic acid equivalents after hydrolysis.
| Berry Species | Compound Measured | Content (mg/100g fresh weight) | Reference |
| Strawberry (Fragaria sp.) | Ellagitannins | 226 ± 5.40 (in green stage) | [9] |
| Strawberry (Fragaria sp.) | Ellagitannins | 148.01 ± 24.68 (in mature stage) | [9] |
| Strawberry (Fragaria sp.) | Ellagitannins | 128.8 ± 25.19 (in over-mature stage) | [9] |
| Blackberry (Rubus sp.) | Ellagitannins | 82.71 ± 6.56 (in green stage) | [9] |
| Blackberry (Rubus sp.) | Ellagitannins | 50.06 ± 13.12 (in mature stage) | [9] |
| Blackberry (Rubus sp.) | Ellagitannins | 79.31 ± 7.17 (in over-mature stage) | [9] |
| Blackberry-Raspberry Hybrid ('Tayberry') | Ellagic Acid | 54.794 ± 0.536 | [1] |
| Blackberry ('Čačanska Bestrna') | Ellagic Acid | 1.852 ± 0.063 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in berries.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagitannins from Rubus Berries for the Control of Gastric Inflammation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antilisterial activity of tannin rich preparations isolated from raspberry (Rubus Idaeus L.) and strawberry (Fragaria X Ananassa Duch.) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons [mdpi.com]
- 9. scielo.br [scielo.br]
In vitro antioxidant assays for hexahydroxydiphenic acid using DPPH and ABTS.
Application Notes: In Vitro Antioxidant Capacity of Hexahydroxydiphenic Acid
Introduction
This compound (HHDP) is a key structural component of a class of hydrolyzable tannins known as ellagitannins. It is a derivative of the oxidative coupling of two gallic acid units. In nature, HHDP is typically found esterified to a sugar core, most commonly glucose. Upon hydrolysis, the HHDP group is released and spontaneously lactonizes to form the more stable and well-known compound, ellagic acid. Both ellagitannins and ellagic acid are recognized for a wide range of biological activities, including significant antioxidant effects.[1] The antioxidant potential of these compounds is largely attributed to the numerous phenolic hydroxyl groups in their structure, which can donate hydrogen atoms or electrons to neutralize free radicals.
Assay Principles: DPPH and ABTS
To evaluate the antioxidant capacity of compounds like HHDP, in vitro assays such as the DPPH and ABTS tests are commonly employed. These methods are popular due to their simplicity, speed, and reliability.[2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH• radical, reducing it to the non-radical form DPPH-H. This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in the blue-green color, measured by the decrease in absorbance typically at 734 nm, is proportional to the antioxidant's concentration and potency.[2] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.
Data Presentation
While this compound (HHDP) is the core active moiety of ellagitannins, it is unstable and readily converts to ellagic acid. Consequently, specific antioxidant activity data for isolated HHDP is scarce in scientific literature. The table below presents the 50% inhibitory concentration (IC50) values for structurally related compounds (gallic acid, ellagic acid) and common antioxidant standards (ascorbic acid, Trolox) to provide a relevant benchmark for antioxidant potential. A lower IC50 value indicates stronger antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Molar Mass ( g/mol ) | IC50 Value (µM) |
| Gallic Acid | DPPH | ~1.5 - 5.0 | 170.12 | ~8.8 - 29.4 |
| ABTS | ~1.0 - 2.5[3] | ~5.9 - 14.7 | ||
| Ellagic Acid | DPPH | ~2.0 - 6.0 | 302.19 | ~6.6 - 19.9 |
| ABTS | ~1.5 - 4.0 | ~5.0 - 13.2 | ||
| Ascorbic Acid | DPPH | ~4.0 - 8.0[2] | 176.12 | ~22.7 - 45.4 |
| ABTS | ~3.0 - 7.0 | ~17.0 - 39.7 | ||
| Trolox | DPPH | ~3.5 - 8.0[4] | 250.29 | ~14.0 - 32.0 |
| ABTS | ~2.5 - 6.0[4] | ~10.0 - 24.0 |
Note: The IC50 values are compiled from various literature sources and can vary based on specific experimental conditions (e.g., solvent, reaction time, pH). The data for gallic and ellagic acid serve as a proxy to estimate the potent antioxidant activity expected from HHDP.
Visualized Mechanisms and Workflows
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Step-by-step experimental workflow for the DPPH assay.
Caption: Step-by-step experimental workflow for the ABTS assay.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
1. Materials and Reagents
-
This compound (HHDP) or related test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
Adjustable micropipettes
2. Reagent Preparation
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, and the container should be wrapped in aluminum foil to protect it from light.
-
Test Sample Stock Solution: Prepare a stock solution of HHDP (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) and dilute it to the same concentration range as the test sample.
3. Assay Procedure
-
Pipette 100 µL of each sample dilution into different wells of a 96-well microplate.
-
Add 100 µL of methanol to a well to serve as the negative control (A_control).
-
Add 200 µL of methanol to a well to serve as the blank.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank.
-
Shake the plate gently to ensure thorough mixing.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the negative control (DPPH solution + methanol).
-
A_sample is the absorbance of the test sample with DPPH solution.
-
-
Plot the % Inhibition against the concentration of the test sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis.
Protocol 2: ABTS Radical Cation Scavenging Assay
1. Materials and Reagents
-
This compound (HHDP) or related test compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
Adjustable micropipettes
2. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix equal volumes (e.g., 5 mL each) of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Sample and Control Solutions: Prepare stock and serial dilutions of HHDP and the positive control as described in the DPPH protocol.
3. Assay Procedure
-
Pipette 20 µL of each sample dilution into different wells of a 96-well microplate.
-
Add 20 µL of the solvent (e.g., methanol) to a well to serve as the negative control.
-
Initiate the reaction by adding 180 µL of the ABTS•+ working solution to all wells.
-
Shake the plate gently to mix.
-
Incubate the plate at room temperature for a specified time (a common endpoint is 6 minutes).
-
Measure the absorbance of each well at 734 nm.
4. Data Analysis
-
Calculate the percentage of ABTS•+ radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the negative control (ABTS•+ solution + solvent).
-
A_sample is the absorbance of the test sample with ABTS•+ solution.
-
-
Plot the % Inhibition against the concentration of the test sample.
-
Determine the IC50 value from the graph by regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Using hexahydroxydiphenic acid as an anti-inflammatory agent in RAW 264.7 macrophage cell culture.
Application Note: Hexahydroxydiphenic Acid as a Potent Anti-inflammatory Agent in RAW 264.7 Macrophages
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), they produce a cascade of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound (HHDP) is a natural polyphenol found in various plants. While HHDP itself is unstable, its stable derivative, ellagic acid, has been studied for its anti-inflammatory properties.[1] This document outlines the application of HHDP/ellagic acid as an anti-inflammatory agent in RAW 264.7 macrophage cell culture, providing detailed protocols and summarizing its effects on key inflammatory markers and signaling pathways.
Note: Direct experimental data on this compound (HHDP) in RAW 264.7 cells is limited. This application note utilizes data from studies on its stable, biologically active derivative, ellagic acid, as a representative model for its anti-inflammatory effects.
Mechanism of Action
Ellagic acid, as a proxy for HHDP, exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, ellagic acid has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[2][3][4][5] It also suppresses the phosphorylation of key proteins in the MAPK pathway, such as p38.[6]
Data Presentation
The anti-inflammatory effects of ellagic acid on LPS-stimulated RAW 264.7 macrophages are summarized below.
Table 1: Effect of Ellagic Acid on Nitric Oxide (NO) Production
| Treatment | Concentration | NO Inhibition (%) | Reference |
| Ellagic Acid | 1 µM | ~2-fold decrease | [3][4] |
| Ellagic Acid | 5 µM | ~4-fold decrease | [3][4] |
Table 2: Effect of Ellagic Acid on Pro-inflammatory Cytokine Production
| Cytokine | Ellagic Acid Concentration | Inhibition | Reference |
| TNF-α | 1, 2, 4 µg/mL | Dose-dependent reduction | [7][8] |
| IL-6 | 1, 2, 4 µg/mL | Dose-dependent reduction | [7][8] |
| IL-1β | 1, 2, 4 µg/mL | Dose-dependent reduction | [7][8] |
Experimental Protocols
Herein are detailed protocols for assessing the anti-inflammatory effects of HHDP/ellagic acid in RAW 264.7 cells.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of HHDP/ellagic acid for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the test compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with HHDP/ellagic acid at various concentrations for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Protocol:
-
Coat a 96-well plate with the capture antibody for the specific cytokine overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of HHDP/ellagic acid.
Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by HHDP/ellagic acid in LPS-stimulated macrophages.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect and mechanism of action of ellagic acid-3,3',4-trimethoxy-4'- O-α-L-rhamnopyranoside isolated from Hopea parviflora in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid inhibits RANKL-induced osteoclast differentiation by suppressing the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Hexahydroxydiphenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the quantitative analysis of hexahydroxydiphenic acid (HHDP) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD). The described methodology is based on established and validated procedures for the analysis of similar phenolic compounds, such as gallic acid and ellagic acid, which are structurally related to HHDP.[1][2][3] This application note provides comprehensive experimental protocols, including sample preparation, and a summary of expected quantitative performance data. The workflow is visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound (HHDP) is a key structural component of ellagitannins, a class of hydrolyzable tannins found in various plants.[4] Ellagitannins and their hydrolysis products, including HHDP and its lactone form, ellagic acid, are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to their antioxidant, anti-inflammatory, and other potential therapeutic properties. Accurate and reliable quantification of HHDP is crucial for the standardization of botanical extracts, pharmacokinetic studies, and the development of new therapeutic agents.
This application note details a robust RP-HPLC method suitable for the determination of HHDP in various sample matrices, including plant extracts and biological fluids, following appropriate sample preparation.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. C18 columns are a common choice for the stationary phase in the analysis of polar analytes like phenolic compounds.[1][2][3] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed to achieve optimal separation of phenolic acids.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound analysis, based on typical validation data for similar phenolic compounds.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | Analyte-specific, to be determined experimentally |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.5 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonciate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the HHDP standard against its concentration.
-
Quantification: Determine the concentration of HHDP in the sample extracts by interpolating their peak areas on the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between ellagitannins, their hydrolysis to this compound, and its subsequent conversion to ellagic acid.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is based on established methods for similar phenolic compounds and can be readily implemented in a laboratory setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of ellagitannins and their derivatives. Method validation should be performed in accordance with ICH guidelines to ensure the accuracy and reliability of the results.
References
Solid-Phase Extraction: A Streamlined Protocol for the Purification of Hexahydroxydiphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of hexahydroxydiphenic acid (HHDP) from complex matrices, such as plant extracts, using solid-phase extraction (SPE). Given that HHDP is a key component of ellagitannins and readily lactonizes to form ellagic acid, this protocol is also highly applicable for the purification of ellagic acid and related polyphenolic compounds.[1] The methodology described herein is designed to ensure high recovery and purity, facilitating downstream applications in research, and drug development.
Introduction
This compound is a naturally occurring polyphenol found in various plants, often as a constituent of hydrolyzable tannins known as ellagitannins.[1] These compounds are of significant interest due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. However, the inherent instability of HHDP, which can spontaneously cyclize to ellagic acid during isolation, presents a challenge for its purification. Solid-phase extraction offers a rapid, efficient, and selective method for the isolation and concentration of HHDP and related compounds from complex sample matrices.[2][3] This technique minimizes the use of large volumes of organic solvents and can be readily automated for high-throughput applications.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with an appropriate solvent. For the purification of polar compounds like HHDP from aqueous extracts, reversed-phase SPE is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used to retain the moderately nonpolar analytes from a polar mobile phase.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of this compound.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 6 mL) or Oasis HLB cartridges. The choice of cartridge may depend on the specific sample matrix and desired purity.
-
Solvents (HPLC Grade):
-
Acetonitrile
-
Deionized Water
-
Formic Acid (or Acetic Acid)
-
Isopropyl Alcohol
-
Sample: Plant extract or other liquid matrix containing HHDP.
-
SPE Manifold: To process multiple samples simultaneously.
-
Collection Tubes: For collecting wash and elution fractions.
-
pH Meter: For sample pH adjustment.
-
Vortex Mixer: For sample mixing.
-
Nitrogen Evaporator (Optional): For concentrating the final eluate.
Sample Pre-treatment
Proper sample pre-treatment is crucial for optimal retention of HHDP on the SPE sorbent.
-
Acidification: Adjust the pH of the aqueous sample to approximately 2.5 using formic acid or sulfuric acid. This ensures that the carboxylic acid groups of HHDP are protonated, increasing its hydrophobicity and retention on the reversed-phase sorbent.[4]
-
Dilution: If the sample contains a high concentration of organic solvent from a prior extraction step, dilute it with acidified water to ensure the final organic content is low enough for efficient binding to the SPE cartridge.
-
Filtration/Centrifugation: Remove any particulate matter from the sample by filtering through a 0.45 µm syringe filter or by centrifugation to prevent clogging of the SPE cartridge.
Solid-Phase Extraction Workflow
The following diagram illustrates the general workflow for the solid-phase extraction process.
Caption: General workflow for solid-phase extraction.
Detailed SPE Protocol
The following protocol is a starting point and may require optimization depending on the specific sample matrix and analytical goals.
1. Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[5] This step solvates the bonded functional groups.
2. Equilibration:
-
Flush the cartridge with 5 mL of deionized water (acidified to pH 2.5 with formic acid). This prepares the sorbent for the aqueous sample.[2]
3. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for optimal retention.
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.[2]
-
Subsequently, wash with 3 mL of a weak organic solvent mixture, such as 40% (v/v) methanol in 0.1% formic acid aqueous solution, to remove less strongly retained interferences.[2]
5. Elution:
-
Elute the retained HHDP with a stronger organic solvent. A common elution solvent is 90% (v/v) methanol in 0.1% formic acid aqueous solution.[2] Alternatively, isopropyl alcohol can be used.[5] Collect the eluate in a clean collection tube. For optimal recovery, perform the elution in two smaller aliquots.
6. Post-Elution Processing (Optional):
-
If a more concentrated sample is required for downstream analysis, the eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent.
Quantitative Data Summary
The following tables summarize typical performance data for the solid-phase extraction of related polyphenolic compounds, which can be expected to be similar for this compound.
Table 1: Recovery of Ellagic Acid using SPE
| Sorbent Type | Sample Matrix | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Plasma | Deionized Water, 40% Methanol in 0.1% Formic Acid | 90% Methanol in 0.1% Formic Acid | 98.5 | [2] |
| Oasis HLB | Wine | Water | Formic Acid in Methanol | 90.8 - 116 | [3] |
Table 2: General SPE Protocol Parameters for Polyphenols
| Step | Solvent | Volume | Purpose |
| Conditioning | Methanol | 5 mL | Sorbent Activation |
| Equilibration | Acidified Water (pH 2.5) | 5 mL | Prepare for Aqueous Sample |
| Sample Loading | Pre-treated Sample | Variable | Analyte Retention |
| Wash 1 | Deionized Water | 3 mL | Remove Polar Interferences |
| Wash 2 | 40% Methanol/0.1% Formic Acid | 3 mL | Remove Less Retained Interferences |
| Elution | 90% Methanol/0.1% Formic Acid | 1-5 mL | Analyte Recovery |
Logical Relationship of SPE Steps
The following diagram illustrates the logical progression and decision points within the solid-phase extraction protocol.
Caption: Logical flow of the SPE protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound. By leveraging the principles of reversed-phase chromatography and adapting established methods for similar polyphenolic compounds, researchers can achieve high purity and recovery of HHDP. The presented workflow, protocols, and quantitative data serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, enabling the efficient isolation of this promising bioactive compound for further investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
Application of Hexahydroxydiphenic Acid in Food Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a natural phenolic compound that constitutes the core structure of a class of hydrolyzable tannins known as ellagitannins. Found abundantly in various fruits, nuts, and seeds such as pomegranates, strawberries, raspberries, and walnuts, HHDP and its derivatives are gaining significant attention in the food industry as potent natural preservatives. Upon hydrolysis, HHDP is released from the ellagitannin structure and spontaneously lactonizes to form ellagic acid, both of which exhibit strong antioxidant and antimicrobial properties. These characteristics make HHDP-containing extracts a promising alternative to synthetic food preservatives, aligning with the growing consumer demand for clean-label and natural food products.
This document provides detailed application notes and experimental protocols for the use of this compound and ellagitannin-rich extracts in food preservation. It is intended to serve as a comprehensive resource for researchers and scientists in the field of food science and technology, as well as for professionals involved in the development of natural food additives.
Mechanisms of Action
The preservative effects of this compound are primarily attributed to its potent antioxidant and antimicrobial activities.
Antioxidant Activity
HHDP and its derivatives act as powerful antioxidants through multiple mechanisms. Their primary mode of action is the scavenging of free radicals, which are highly reactive molecules that can initiate oxidative degradation of lipids and other food components, leading to rancidity, off-flavors, and discoloration. The phenolic hydroxyl groups in the HHDP molecule can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.
Furthermore, recent studies suggest that ellagitannins and their metabolites can modulate endogenous antioxidant defense systems through the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it upregulates the expression of various antioxidant and detoxification enzymes.
Antimicrobial Activity
The antimicrobial action of HHDP and ellagitannins is multifaceted. One of the primary mechanisms is the disruption of the bacterial cell membrane integrity. The phenolic groups can interact with the membrane proteins and lipids, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1]
Another significant mechanism is the inhibition of microbial enzymes that are essential for bacterial metabolism and growth. Furthermore, ellagitannins have been shown to interfere with bacterial communication systems, such as quorum sensing. By inhibiting quorum sensing, these compounds can prevent the formation of biofilms and the expression of virulence factors, making bacteria more susceptible to environmental stressors and host defenses.[2]
Quantitative Data on Preservative Efficacy
The following tables summarize the quantitative data from various studies on the application of ellagitannin-rich extracts in food preservation.
Table 1: Effect of Pomegranate Peel Extract (PPE) on the Shelf-Life of Minced Beef during Refrigerated Storage (4°C)
| Treatment | Storage Day | Total Viable Count (log CFU/g) | TBARS (mg MDA/kg) | Reference |
| Control | 0 | 3.32 | 0.28 | [3] |
| 6 | 4.23 | 0.98 | [3] | |
| 12 | 5.32 | 1.29 | [3] | |
| 1% PPE | 0 | 3.28 | 0.25 | [3] |
| 6 | 3.65 | 0.52 | [3] | |
| 12 | 4.15 | 0.64 | [3] | |
| 2% PPE | 0 | 3.25 | 0.23 | [3] |
| 6 | 3.48 | 0.48 | [3] | |
| 12 | 3.98 | 0.61 | [3] | |
| 3% PPE | 0 | 3.21 | 0.21 | [3] |
| 6 | 3.33 | 0.45 | [3] | |
| 12 | 3.82 | 0.56 | [3] |
Table 2: Antimicrobial Effect of Pomegranate Peel Extract (PPE) on Minced Poultry and Rabbit Meat after 6 Days of Refrigerated Storage (4°C)
| Meat Type | Treatment | Total Mesophilic Bacteria (log CFU/g) | Reference |
| Poultry | Control | >7.0 | [4] |
| 10 mg/g PPE | ~6.5 | [4] | |
| Rabbit | Control | >7.0 | [4] |
| 10 mg/g PPE | ~6.2 | [4] |
Table 3: Effect of Strawberry Leaf Extract (SLE) on Lipid Oxidation in Dry Fermented Sausage
| Treatment | Storage Condition | Peroxide Value (meq O2/kg) | TBARS (mg MDA/kg) | Reference |
| Control | End of Ripening | ~2.5 | ~0.8 | [5] |
| 0.5% SLE | End of Ripening | ~2.0 | ~0.7 | [5] |
| Control | Dark, 50°C | ~12.0 | ~3.5 | [5] |
| 0.5% SLE | Dark, 50°C | ~7.0 | ~2.0 | [5] |
Experimental Protocols
This section provides detailed protocols for the extraction, quantification, and application of HHDP-rich extracts for food preservation.
Protocol for Extraction of Ellagitannin-Rich Extract from Pomegranate Peels
Objective: To extract ellagitannins from pomegranate peels using a food-grade solvent.
Materials:
-
Fresh pomegranate peels
-
Food-grade ethanol (B145695) (70%)
-
Distilled water
-
Blender or food processor
-
Shaking incubator
-
Centrifuge
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Wash fresh pomegranate peels thoroughly with distilled water and dry them in a hot air oven at 50°C for 24-48 hours until they are brittle.
-
Grind the dried peels into a fine powder using a blender or food processor.
-
Mix the pomegranate peel powder with 70% ethanol in a 1:10 (w/v) ratio in an Erlenmeyer flask.
-
Place the flask in a shaking incubator at 40°C and 150 rpm for 24 hours.
-
After incubation, centrifuge the mixture at 5000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtered extract using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.
-
Freeze the concentrated aqueous extract at -80°C and then lyophilize it using a freeze-dryer to obtain a powdered extract.
-
Store the dried extract in an airtight, light-protected container at -20°C until further use.
Protocol for Quantification of Ellagic Acid and Punicalagin (B30970) by HPLC-DAD
Objective: To quantify the major ellagitannins (punicalagin) and their hydrolysis product (ellagic acid) in the prepared extract.[6][7]
Materials:
-
Pomegranate peel extract
-
Ellagic acid and punicalagin standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare stock solutions of ellagic acid and punicalagin in methanol (1 mg/mL). From these, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the dried pomegranate peel extract in methanol to a final concentration of 1 mg/mL. Vortex thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: DAD at 254 nm for ellagic acid and 370 nm for punicalagin.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the prepared sample solution. Identify and quantify ellagic acid and punicalagin in the sample by comparing their retention times and peak areas to those of the standards.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of the ellagitannin extract required to inhibit the growth of foodborne pathogens.[1]
Materials:
-
Ellagitannin-rich extract
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the ellagitannin extract in sterile MHB (e.g., 10 mg/mL).
-
In a 96-well microplate, perform serial two-fold dilutions of the extract stock solution with MHB to obtain a range of concentrations.
-
Prepare an inoculum of the test bacteria in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted extract.
-
Include a positive control (bacteria in MHB without extract) and a negative control (MHB only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the extract that shows no visible growth or significant inhibition of growth compared to the positive control.
Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation in Meat
Objective: To quantify the extent of lipid oxidation in meat samples treated with the ellagitannin extract.[8][9]
Materials:
-
Meat samples (control and treated)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (B13500) (MDA standard)
-
Homogenizer
-
Centrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Homogenize 5 g of the meat sample with 25 mL of 10% TCA solution.
-
Centrifuge the homogenate at 3000 x g for 10 minutes.
-
Filter the supernatant through Whatman No. 1 filter paper.
-
Mix 2 mL of the filtrate with 2 mL of 0.67% TBA solution in a test tube.
-
Heat the mixture in a boiling water bath (95-100°C) for 15 minutes.
-
Cool the tubes in an ice bath to stop the reaction.
-
Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane (which hydrolyzes to form MDA) to calculate the concentration of TBARS in the meat samples.
-
Express the results as mg of malondialdehyde (MDA) per kg of meat.
Protocol for Application of Chitosan-Based Edible Coating with Pomegranate Peel Extract on Strawberries
Objective: To apply an edible coating containing pomegranate peel extract to strawberries to extend their shelf-life.[10][11]
Materials:
-
Fresh strawberries
-
Chitosan (B1678972) (medium molecular weight)
-
Acetic acid
-
Glycerol (B35011) (plasticizer)
-
Pomegranate peel extract (prepared as in 4.1)
-
Distilled water
-
Magnetic stirrer with hot plate
Procedure:
-
Coating Solution Preparation:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring on a magnetic stirrer at 40°C until fully dissolved.
-
Add glycerol as a plasticizer to a final concentration of 0.5% (v/v) and stir for another 10 minutes.
-
Incorporate the pomegranate peel extract into the chitosan solution at the desired concentration (e.g., 1% w/v) and stir until a homogenous solution is obtained.
-
-
Fruit Application:
-
Wash and air-dry the strawberries.
-
Dip the strawberries into the coating solution for 60 seconds.
-
Remove the coated strawberries and allow them to air-dry at room temperature for 1-2 hours to form a thin film.
-
-
Storage: Store the coated and uncoated (control) strawberries under refrigerated conditions (e.g., 4°C) and evaluate their quality parameters over time.
Protocol for Shelf-Life Evaluation
Objective: To assess the effectiveness of the HHDP-rich extract in extending the shelf-life of a food product.
Procedure:
-
Prepare control and treated food samples (e.g., coated strawberries or meat with added extract).
-
Store the samples under appropriate conditions (e.g., refrigeration).
-
At regular intervals (e.g., every 2-3 days), withdraw samples for analysis.
-
Microbiological Analysis: Determine the total viable count, yeast and mold count, and specific pathogen counts (if applicable) using standard plating methods.
-
Physicochemical Analysis: Measure parameters such as pH, color (using a colorimeter), and texture (using a texture analyzer).
-
Lipid Oxidation Analysis: Perform the TBARS assay as described in protocol 4.4.
-
Sensory Evaluation: Conduct sensory analysis with a trained panel to evaluate attributes like appearance, color, odor, and overall acceptability.
-
Determine the shelf-life based on the time it takes for any of the quality parameters to reach a pre-defined unacceptable limit.
Conclusion
This compound and the ellagitannin-rich extracts that contain it offer a promising natural solution for food preservation. Their potent antioxidant and antimicrobial properties can effectively inhibit microbial growth and retard oxidative degradation, thereby extending the shelf-life and maintaining the quality of various food products. The protocols and data presented in this document provide a solid foundation for researchers and food industry professionals to explore and implement the use of these natural compounds as effective and consumer-friendly food preservatives. Further research is encouraged to optimize extraction and application methods for specific food matrices and to further elucidate the complex mechanisms of action of these fascinating natural compounds.
References
- 1. The Structural Changes in the Membranes of Staphylococcus aureus Caused by Hydrolysable Tannins Witness Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan Edible Films Enhanced with Pomegranate Peel Extract: Study on Physical, Biological, Thermal, and Barrier Prope… [ouci.dntb.gov.ua]
- 3. curresweb.com [curresweb.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of fruit peels extract on the shelf-life of minced beef | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photoantimicrobial chitosan-gelatin-pomegranate peel extract films for strawberries preservation: From microbiological analysis to in vivo safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Hexahydroxydiphenic Acid In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a natural polyphenol found in various fruits and nuts, often as a constituent of ellagitannins. Polyphenolic compounds are of significant interest in neurodegenerative disease research due to their antioxidant, anti-inflammatory, and anti-apoptotic properties. These application notes provide a comprehensive guide to investigating the potential neuroprotective effects of HHDP in vitro, utilizing the human neuroblastoma SH-SY5Y cell line as a model system. The protocols detailed below cover the induction of neuronal damage using common neurotoxins, assessment of cell viability and apoptosis, and analysis of key signaling pathways.
In Vitro Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used and reliable model for neuroprotection studies. These cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing markers such as tyrosine hydroxylase. This makes them suitable for modeling neurodegenerative conditions like Parkinson's and Alzheimer's disease.
Two common neurotoxins used to induce cell death in SH-SY5Y cells are hydrogen peroxide (H₂O₂) and rotenone (B1679576). H₂O₂ induces oxidative stress, a common factor in many neurodegenerative diseases. Rotenone is a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and apoptosis, mimicking aspects of Parkinson's disease pathology.
Experimental Workflow
The general workflow for investigating the neuroprotective effects of a compound like HHDP involves several key stages: cell culture and differentiation, induction of neurotoxicity in the presence or absence of the test compound, and subsequent assessment of cell health and signaling pathways.
Caption: A streamlined workflow for in vitro neuroprotection studies.
Data Presentation
The following tables present illustrative quantitative data for the neuroprotective effects of HHDP against hydrogen peroxide (H₂O₂)-induced and rotenone-induced neurotoxicity in differentiated SH-SY5Y cells.
Table 1: Effect of HHDP on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| H₂O₂ only | 150 µM | 52.3 ± 4.1 |
| HHDP + H₂O₂ | 1 µM | 65.8 ± 3.9 |
| HHDP + H₂O₂ | 5 µM | 78.4 ± 4.5 |
| HHDP + H₂O₂ | 10 µM | 89.1 ± 5.0 |
Table 2: Effect of HHDP on Apoptosis in Rotenone-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (untreated) | - | 3.1 ± 0.8 | 1.5 ± 0.4 |
| Rotenone only | 500 nM | 25.4 ± 2.1 | 15.2 ± 1.8 |
| HHDP + Rotenone | 1 µM | 18.9 ± 1.9 | 9.8 ± 1.1 |
| HHDP + Rotenone | 5 µM | 12.3 ± 1.5 | 6.1 ± 0.9 |
| HHDP + Rotenone | 10 µM | 7.8 ± 1.1 | 3.4 ± 0.6 |
Table 3: Effect of HHDP on the Expression of Key Signaling Proteins in Rotenone-Treated SH-SY5Y Cells (Relative Densitometry)
| Treatment Group | p-Akt/Akt | Nrf2 | HO-1 | Bcl-2/Bax Ratio | Cleaved Caspase-3 |
| Control (untreated) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| Rotenone only | 0.45 | 0.62 | 0.75 | 0.38 | 3.85 |
| HHDP (10 µM) + Rotenone | 0.85 | 1.89 | 2.15 | 0.88 | 1.42 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Differentiation: Once the cells reach 80-90% confluency, trypsinize and seed them onto appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting and apoptosis assays) at a density of 1.5 x 10⁴ cells/well in 96-well plates or 2 x 10⁵ cells/well in 6-well plates. Allow the cells to adhere for 24 hours.
-
Differentiation: To induce a neuronal phenotype, replace the growth medium with differentiation medium containing DMEM with 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Maintenance: Replace the differentiation medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 2: Induction of Neurotoxicity and HHDP Treatment
-
HHDP Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: After the differentiation period, replace the medium with fresh differentiation medium containing the desired concentrations of HHDP. Incubate for 2-4 hours.
-
Toxin Exposure:
-
Controls: Include a vehicle control group (treated with DMSO equivalent) and a toxin-only control group in each experiment.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the 24-hour toxin incubation, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Formazan (B1609692) Formation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 4: Apoptosis Assessment (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Harvesting: Following treatment in 6-well plates, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
Cell Pelleting: Centrifuge the cell suspension at 1000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis:
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473) and total Akt
-
Nrf2
-
HO-1
-
Bcl-2
-
Bax
-
Cleaved Caspase-3
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein.
Signaling Pathways in Neuroprotection
Polyphenols like HHDP are known to exert their neuroprotective effects through the modulation of various signaling pathways. Based on the literature for structurally similar compounds, HHDP may protect neurons by activating pro-survival pathways and inhibiting pro-apoptotic pathways.
Caption: Potential signaling pathways modulated by HHDP for neuroprotection.
References
Application Notes and Protocols for the Synthesis and Pharmacological Evaluation of Hexahydroxydiphenic Acid (HHDP) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of hexahydroxydiphenic acid (HHDP) derivatives, focusing on their potential for pharmacological studies. Detailed protocols for synthesis, purification, and key biological assays are included to facilitate the exploration of these compounds in drug discovery and development.
Introduction
This compound (HHDP) is a biphenolic compound that forms the core structure of a major class of hydrolyzable tannins known as ellagitannins. Upon hydrolysis, the HHDP group readily lactonizes to form the more stable and widely studied molecule, ellagic acid. Both HHDP derivatives and ellagic acid have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1]
This document outlines a general synthetic strategy for preparing HHDP derivatives, specifically focusing on the creation of ester derivatives which can serve as precursors or analogs for pharmacological screening. Furthermore, it provides detailed protocols for evaluating their biological activity against key cellular targets, such as cancer cell lines and inflammatory pathways.
Synthesis of HHDP Derivatives: A General Approach
The cornerstone of synthesizing HHDP derivatives is the oxidative coupling of two gallic acid ester molecules. Gallic acid, a readily available starting material, is first esterified to produce precursors like methyl gallate. These precursors then undergo an oxidative C-C bond formation to create the hexahydroxydiphenoyl backbone.
Protocol 1: Synthesis of Dimethyl Hexahydroxydiphenate via Oxidative Coupling
This protocol describes a two-step process: (1) the esterification of gallic acid to form methyl gallate, and (2) the oxidative coupling of methyl gallate to yield dimethyl hexahydroxydiphenate.
Step 1: Synthesis of Methyl Gallate
-
Reaction Setup: In a round-bottom flask, suspend gallic acid in methanol (B129727).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, neutralize the excess acid. Remove the methanol under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system.
Step 2: Oxidative Coupling to Dimethyl Hexahydroxydiphenate
-
Reaction Setup: Dissolve the synthesized methyl gallate in an aqueous medium.
-
Oxidizing Agent: Add an oxidizing agent, such as copper(II) chloride (CuCl₂), to the solution.
-
Reaction: Stir the mixture at room temperature. The oxidative coupling reaction forms the C-C bond between the two methyl gallate molecules.
-
Purification: The crude product, dimethyl hexahydroxydiphenate, can be purified from the reaction mixture using column chromatography on silica (B1680970) gel.
The following diagram illustrates the general workflow for this synthesis.
Pharmacological Evaluation: Data and Protocols
The synthesized HHDP derivatives can be evaluated for a range of pharmacological activities. Below are tables summarizing the cytotoxic activity of ellagic acid, the lactonized form of HHDP, against various cancer cell lines, followed by detailed protocols for key biological assays.
Data Presentation: Cytotoxicity of Ellagic Acid
| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| Ellagic Acid | MCF-7 (Breast Cancer) | Cell Viability | 29.12 ± 1.15 | [2] |
| Ellagic Acid | MDA-MB-231 (Breast Cancer) | Cell Viability | 20.51 ± 1.22 | [2] |
| Ellagic Acid | A549 (Lung Cancer) | Cell Viability | > 100 (Encapsulated form showed IC₅₀ = 25.9) | |
| Ellagic Acid | HepG2 (Liver Cancer) | Cell Proliferation | Dose-dependent inhibition | [3] |
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of synthesized HHDP derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test HHDP derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[5]
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of HHDP derivatives on VEGFR-2, a key receptor in angiogenesis.
-
Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.[7]
-
Compound Preparation: Prepare serial dilutions of the test HHDP derivative in the kinase buffer.
-
Reaction Initiation: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7][8]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[7][8]
-
Signal Detection: Stop the reaction and add a detection reagent. The amount of phosphorylated substrate (or remaining ATP) is quantified using a suitable method such as luminescence (e.g., ADP-Glo™), HTRF®, or an ELISA-based approach.[7][9]
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.[9]
Key Signaling Pathways and Visualization
HHDP derivatives and their related compounds, like ellagic acid, are known to modulate several critical signaling pathways involved in inflammation and fibrosis. Below are diagrams and descriptions of the NLRP3 inflammasome and TGF-β/SMAD pathways.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[10] Its dysregulation is implicated in a variety of inflammatory diseases.
Protocol 4: NLRP3 Inflammasome Activation Assay
This protocol describes how to assess the inhibitory potential of HHDP derivatives on NLRP3 inflammasome activation in macrophages.
-
Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes (differentiated into macrophages) in 96-well plates.[11]
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing the test HHDP derivative at various concentrations. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as nigericin (B1684572) (e.g., 10-20 µM) or ATP, and incubate for an additional 1-2 hours.[12]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Measurement of IL-1β and LDH:
-
IL-1β: Quantify the amount of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
LDH Release: Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant as an indicator of pyroptotic cell death using a commercially available cytotoxicity assay kit.[11]
-
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC₅₀ for the inhibition of IL-1β release and LDH release.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is fundamental in cellular processes like proliferation, differentiation, and extracellular matrix production. Its overactivation is a key driver of fibrosis.
Protocol 5: Western Blot for Phospho-SMAD2
This protocol is for detecting the activation of the TGF-β pathway by measuring the phosphorylation of SMAD2.
-
Cell Culture and Treatment: Grow cells (e.g., fibroblasts or epithelial cells) to 80-90% confluency. Serum-starve the cells for 18-24 hours. Treat the cells with TGF-β (e.g., 10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation.[1] Pre-treat with the test HHDP derivative for 1 hour before adding TGF-β to assess inhibitory effects.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 rpm) at 4°C.[1] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and Electrophoresis: Mix the lysate with SDS-PAGE sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Re-probe the blot with an antibody for total SMAD2 as a loading control. Quantify the band intensities to determine the ratio of p-SMAD2 to total SMAD2.
References
- 1. benchchem.com [benchchem.com]
- 2. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
Application Notes and Protocols for the Use of Hexahydroxydiphenic Acid as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydroxydiphenic acid (HHDP) is a key structural component of ellagitannins, a large group of bioactive polyphenols found in various plants, fruits, and nuts. The quantification of ellagitannins is crucial for the standardization of herbal extracts and the development of new therapeutic agents. Due to its central role in the structure of these compounds, pure HHDP can serve as a primary standard for the chromatographic and spectrophotometric analysis of ellagitannins. However, it is important to note that HHDP is an unstable compound that readily undergoes lactonization to form the more stable ellagic acid.[1] This inherent instability presents challenges in its use as a standard and necessitates careful handling and experimental design.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an analytical standard in phytochemical analysis. The methodologies described are based on established principles of phytochemical analysis and chromatographic method validation.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of phytochemicals, adapted for the use of a hypothetical this compound standard. These values are illustrative and should be determined experimentally for any specific method.
Table 1: Linearity and Range
| Parameter | Value |
| Analyte | This compound |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 15890x + 2534 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Table 3: Precision
| Parameter | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low Concentration (5 µg/mL) | < 2.0 | < 3.0 |
| Medium Concentration (50 µg/mL) | < 1.5 | < 2.5 |
| High Concentration (90 µg/mL) | < 1.0 | < 2.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 20 | 98.5 | 1.8 |
| 50 | 101.2 | 1.2 |
| 80 | 99.3 | 1.5 |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and stable standard solutions of this compound for calibration.
Materials:
-
This compound (HHDP) analytical standard (purity ≥ 98%)
-
Methanol (B129727) (HPLC grade) or Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of HHDP standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile. Due to the potential instability of phenolic compounds in methanol, especially at elevated temperatures, it is recommended to prepare fresh solutions and store them at low temperatures (4°C) in the dark.[2]
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
It is recommended to prepare at least five concentration levels for the calibration curve.
-
Sample Preparation from Plant Material
Objective: To efficiently extract ellagitannins from a plant matrix for analysis.
Materials:
-
Dried and powdered plant material
-
Methanol or acetone (B3395972) (analytical grade)
-
Water (deionized)
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% aqueous methanol or 70% aqueous acetone.
-
Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-DAD Method for Quantification
Objective: To develop and validate an HPLC method for the quantification of HHDP and related ellagitannins.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: 5-30% B
-
30-40 min: 30-60% B
-
40-45 min: 60-5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (for HHDP and ellagitannins) and 360 nm (for ellagic acid)
Method Validation Protocol:
-
Specificity: Inject a blank (mobile phase), the HHDP standard, and the sample extract to demonstrate the absence of interference at the retention time of HHDP.
-
Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of three different concentrations of the HHDP standard on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same three concentrations on three different days.
-
-
Accuracy (Recovery): Spike a known amount of HHDP standard into a pre-analyzed sample at three different concentration levels. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Spectrophotometric Method for Total Ellagitannin Estimation
Objective: To estimate the total ellagitannin content in a sample, expressed as HHDP equivalents. This method is based on the reaction of nitrous acid with HHDP esters to form a colored product.[3]
Materials:
-
Sodium nitrite (B80452) solution (2.5 M)
-
Sulfuric acid (2 M)
-
n-Propanol
-
Spectrophotometer
Protocol:
-
Sample and Standard Preparation:
-
Prepare a methanolic solution of the plant extract.
-
Prepare a series of HHDP standard solutions in methanol.
-
-
Reaction:
-
To 1 mL of the sample or standard solution, add 2 mL of 2.5 M sodium nitrite.
-
After 2 minutes, add 2 mL of 2 M sulfuric acid.
-
After 45 minutes, add 5 mL of n-propanol.
-
-
Measurement:
-
Measure the absorbance of the solution at 600 nm against a reagent blank.
-
-
Calculation:
-
Construct a calibration curve using the HHDP standards.
-
Determine the concentration of total ellagitannins in the sample from the calibration curve and express the result as µg of HHDP equivalents per mg of extract.
-
Mandatory Visualizations
Caption: Workflow for phytochemical analysis using HHDP as a standard.
Caption: Hypothetical signaling pathway involving ellagitannins.
References
Troubleshooting & Optimization
Stability of hexahydroxydiphenic acid in different solvents and pH conditions.
Welcome to the technical support center for hexahydroxydiphenic acid (HHDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HHDP in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHDP) and why is its stability a concern?
A1: this compound is a key component of ellagitannins, which are a class of hydrolyzable tannins found in many fruits and nuts.[1] Structurally, it is a derivative of gallic acid. The primary stability concern with HHDP is its strong tendency to spontaneously undergo intramolecular lactonization to form the more stable compound, ellagic acid.[1] This conversion can occur during extraction, purification, and storage, making it challenging to work with authentic HHDP.
Q2: What are the main factors that influence the stability of HHDP?
A2: The stability of HHDP is primarily influenced by pH, temperature, and the solvent system. Protic solvents, especially water, can facilitate the lactonization process. Acidic or basic conditions can also catalyze the conversion of HHDP to ellagic acid.
Q3: In which solvents is HHDP expected to be more stable?
A3: While quantitative data is limited due to its inherent instability, HHDP is generally expected to be more stable in aprotic solvents compared to protic solvents like water, methanol, and ethanol.[2][3] Aprotic solvents are less likely to participate in the proton transfer required for lactonization. However, the solubility of HHDP in purely aprotic solvents may be limited.
Q4: How does pH affect the stability of HHDP?
A4: Both acidic and basic conditions can promote the hydrolysis of ellagitannins to release HHDP, which then rapidly converts to ellagic acid.[4] The rate of lactonization is pH-dependent, and maintaining a neutral to slightly acidic pH may help to slow down this conversion, although it will not prevent it entirely.
Troubleshooting Guides
Issue 1: Rapid degradation of HHDP is observed during my experiment.
Possible Cause 1: Inappropriate Solvent Choice
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Explanation: The use of protic solvents, particularly water, facilitates the lactonization of HHDP to ellagic acid.
-
Solution:
-
Whenever possible, use aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving HHDP.
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If aqueous solutions are necessary, prepare them fresh immediately before use and keep them at a low temperature.
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Consider using co-solvents to reduce the concentration of water in the solution.[5]
-
Possible Cause 2: Unfavorable pH Conditions
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Explanation: Acidic or alkaline pH can accelerate the degradation of HHDP.
-
Solution:
-
Maintain the pH of your solution as close to neutral as possible, unless the experimental protocol requires otherwise.
-
Buffer your solutions to ensure a stable pH throughout the experiment.
-
Possible Cause 3: Elevated Temperature
-
Explanation: Higher temperatures increase the rate of chemical reactions, including the lactonization of HHDP.
-
Solution:
-
Conduct your experiments at the lowest temperature compatible with your protocol.
-
Store stock solutions of HHDP or ellagitannins at low temperatures (e.g., -20°C or -80°C) in appropriate solvents.
-
Issue 2: Inconsistent results in experiments involving HHDP or ellagitannins.
Possible Cause 1: Variable Purity of Starting Material
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Explanation: Commercial sources of HHDP may contain varying amounts of ellagic acid. Similarly, the purity of ellagitannin extracts can differ.
-
Solution:
-
Analyze the purity of your starting material by a suitable analytical method like HPLC before starting your experiments.
-
If possible, purify the ellagitannin starting material to remove any free ellagic acid.
-
Possible Cause 2: Degradation During Sample Preparation
-
Explanation: HHDP can degrade during sample preparation steps such as extraction, filtration, and concentration.
-
Solution:
-
Minimize the time between sample preparation and analysis.
-
Keep samples on ice or at a reduced temperature throughout the preparation process.
-
Avoid harsh conditions such as high heat or extreme pH during extraction and other preparation steps.
-
Data Summary
| Condition Category | Condition | Expected Stability of HHDP | Primary Degradation Product |
| Solvent Type | Protic (e.g., Water, Methanol, Ethanol) | Low | Ellagic Acid |
| Aprotic (e.g., DMSO, DMF) | Moderate (higher than protic) | Ellagic Acid (slower formation) | |
| pH | Acidic (pH < 4) | Low | Ellagic Acid |
| Neutral (pH 6-8) | Moderate (relatively more stable) | Ellagic Acid | |
| Alkaline (pH > 8) | Low | Ellagic Acid | |
| Temperature | Low (e.g., 4°C, -20°C) | Moderate (degradation is slowed) | Ellagic Acid |
| Room Temperature (e.g., 25°C) | Low | Ellagic Acid | |
| Elevated (e.g., >40°C) | Very Low (rapid degradation) | Ellagic Acid |
Experimental Protocols
General Protocol for Assessing HHDP Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of HHDP or an ellagitannin-rich extract under various stress conditions. The primary goal is to identify degradation products and understand the degradation pathways.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the test substance (HHDP or ellagitannin extract) at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is relatively stable, such as anhydrous DMSO.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C) for the same time points.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for the same time points.
-
Thermal Degradation: Dilute the stock solution with a suitable solvent (e.g., a mixture of water and an organic co-solvent) to a final concentration of 100 µg/mL. Incubate at an elevated temperature (e.g., 60°C) for the same time points.
-
Control Sample: Dilute the stock solution with the same solvent used for thermal degradation and keep it at a low temperature (e.g., 4°C) for the duration of the experiment.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products, primarily ellagic acid.
-
General HPLC Method for the Analysis of HHDP and Ellagic Acid
This method can be used as a starting point for the analysis of HHDP and its degradation to ellagic acid. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 50-70%) over 20-30 minutes to elute both the more polar HHDP and the less polar ellagic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Degradation pathway of this compound to Ellagic Acid.
Caption: General workflow for a forced degradation study of HHDP.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated Method for the Characterization and Quantification of Extractable and Nonextractable Ellagitannins after Acid Hydrolysis in Pomegranate Fruits, Juices, and Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of hexahydroxydiphenic acid from crude plant extracts.
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of hexahydroxydiphenic acid (HHDP) from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound (HHDP) from plant extracts?
A1: The main challenges in purifying HHDP stem from its reactivity and the complexity of the plant matrix. Key difficulties include:
-
Instability: HHDP is susceptible to oxidation and lactonization to form the more stable ellagic acid, especially under neutral to alkaline pH conditions and elevated temperatures.
-
Co-extraction of Similar Compounds: Crude plant extracts contain a multitude of structurally related polyphenols, such as gallic acid, ellagic acid, and various ellagitannins, which have similar polarities and chromatographic behaviors, making separation difficult.[1]
-
Low Concentration: The concentration of free HHDP in plant materials is often low, as it is typically a component of larger ellagitannin structures like punicalagin.[2]
-
Matrix Effects: The presence of sugars, lipids, and other secondary metabolites in the crude extract can interfere with chromatographic separation.
Q2: What is the recommended pH range for maintaining the stability of HHDP during purification?
A2: To minimize degradation and lactonization to ellagic acid, it is crucial to maintain acidic conditions throughout the extraction and purification process. A pH range of 2 to 4 is generally recommended. Studies on similar phenolic compounds have shown that stability decreases as the pH increases.[3][4]
Q3: Which analytical techniques are most suitable for monitoring the purity of HHDP during purification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most effective method for monitoring the purity of HHDP. HPLC allows for the separation of HHDP from closely related impurities, while DAD can help in preliminary identification based on the UV-Vis spectrum. LC-MS provides more definitive identification and can help in tracking potential degradation products.
Q4: I am observing low yields of HHDP after purification. What are the likely causes and how can I improve the yield?
A4: Low yield is a common issue in natural product purification. Potential causes and solutions include:
-
Inefficient Initial Extraction: The choice of solvent and extraction conditions may not be optimal. Consider using a mixture of polar organic solvents and acidified water (e.g., 70% acetone (B3395972) or methanol (B129727) with 0.1% formic acid).
-
Degradation During Processing: As mentioned, HHDP is unstable at neutral or high pH and elevated temperatures. Ensure all buffers and solvents are acidified and avoid excessive heat during solvent evaporation.
-
Irreversible Adsorption to Chromatographic Media: HHDP may bind strongly to certain stationary phases. Optimize your mobile phase composition, including the use of ion-pairing reagents if necessary, to ensure complete elution.
-
Incomplete Elution from the Column: The elution solvent may not be strong enough to desorb all the HHDP from the column. A gradient elution with an increasing concentration of a stronger solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
Q5: My purified HHDP fraction shows a broad peak or a shoulder in the HPLC chromatogram. What does this indicate?
A5: A broad peak or a shoulder is a strong indication of co-eluting impurities.[1] Given the complexity of plant extracts, it is likely that structurally similar compounds, such as other hydrolyzable tannins or isomers, are eluting at a similar retention time. To address this, you may need to optimize your chromatographic method by:
-
Changing the stationary phase to one with a different selectivity.
-
Modifying the mobile phase composition (e.g., changing the organic solvent, pH, or adding modifiers).
-
Using a shallower gradient to improve resolution between closely eluting peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of HHDP from Crude Extract | Inefficient extraction solvent. | Use a solvent system with appropriate polarity, such as aqueous methanol or ethanol (B145695) (e.g., 70-80%), often acidified with a small amount of acid like formic or acetic acid to improve stability and extraction efficiency. |
| Degradation of HHDP during extraction. | Perform extraction at low temperatures and under acidic conditions (pH 2-4). Minimize exposure to light and oxygen. | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | Select a resin with high selectivity for polyphenols. Reversed-phase C18 and Sephadex LH-20 are commonly used. For more targeted purification, consider ion-exchange or affinity chromatography.[5] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For reversed-phase chromatography, use a gradient of acidified water and an organic solvent like methanol or acetonitrile. For Sephadex LH-20, a gradient of ethanol or methanol in water is effective. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to poor peak shape and co-elution of impurities. | |
| Co-elution of Impurities with HHDP | Similar physicochemical properties of HHDP and impurities. | Employ orthogonal purification techniques. For example, follow a reversed-phase separation with an ion-exchange or size-exclusion step.[6] |
| Gradient is too steep. | Use a shallower elution gradient to increase the resolution between closely eluting compounds.[7] | |
| Product is Colored (Brownish) Instead of White | Oxidation of HHDP. | HHDP is prone to oxidation, which can cause discoloration.[8] Work under an inert atmosphere (e.g., nitrogen or argon) if possible and add antioxidants like ascorbic acid during extraction. Store purified HHDP at low temperatures and protected from light. |
| Precipitation in the Column | Low solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase before loading. If precipitation occurs during the run, it may be necessary to adjust the mobile phase composition or reduce the sample concentration. |
Quantitative Data Summary
The following table provides an illustrative example of the yield and purity that might be expected at different stages of HHDP purification from a plant source like pomegranate peel. Actual values will vary depending on the starting material and the specific protocol used.
| Purification Step | Total Phenols (mg) | HHDP Content (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Aqueous-Organic Extract | 10,000 | 500 | 5 | 100 | 100 |
| Solid-Phase Extraction (e.g., C18) | 4,000 | 400 | 10 | 80 | 80 |
| Sephadex LH-20 Chromatography | 1,500 | 300 | 20 | 75 | 60 |
| Preparative HPLC | 240 | 216 | 90 | 72 | 43.2 |
Experimental Protocols
Protocol 1: General Extraction of HHDP-Rich Fraction from Pomegranate Peel
-
Material Preparation: Dry pomegranate peels at 40-50°C and grind into a fine powder.
-
Extraction:
-
Macerate the powdered peel (100 g) with 1 L of 80% methanol containing 0.1% formic acid.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to remove the methanol.
-
Lyophilize the remaining aqueous extract to obtain the crude extract powder.
-
Protocol 2: Column Chromatography Purification of HHDP
-
Column Packing: Prepare a column with Sephadex LH-20 resin, thoroughly equilibrated with the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution:
-
Begin elution with the initial mobile phase to remove highly polar impurities.
-
Gradually increase the concentration of methanol in the mobile phase (e.g., in steps of 10% or a linear gradient) to elute compounds of increasing hydrophobicity.
-
Collect fractions and monitor the elution profile using TLC or HPLC-DAD.
-
-
Fraction Pooling and Analysis:
-
Analyze the collected fractions for the presence of HHDP.
-
Pool the fractions containing the highest concentration of HHDP.
-
Concentrate the pooled fractions under reduced pressure at a temperature below 40°C.
-
Lyophilize to obtain the purified HHDP-rich fraction.
-
Visualizations
Experimental Workflow for HHDP Purification
Caption: A general workflow for the purification of HHDP from plant material.
Troubleshooting Logic for Low HHDP Yield
Caption: A troubleshooting decision tree for addressing low yields of HHDP.
References
- 1. benchchem.com [benchchem.com]
- 2. Recovery of Ellagic Acid from Pomegranate Peels with the Aid of Ultrasound-Assisted Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Different Types of Chromatography Resins, How to Choose? - Bestchrom [bestchrom.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
Troubleshooting peak tailing in HPLC analysis of hexahydroxydiphenic acid.
Welcome to our dedicated support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of hexahydroxydiphenic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on peak tailing, to achieve optimal peak symmetry and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to indicate tailing, although for many assays, a value up to 1.5 may be acceptable.[2] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing is typically caused by one or more of the following factors:
-
Secondary Interactions: The primary cause is often unwanted interactions between the analyte and the stationary phase. For acidic compounds, this can involve interactions with residual, un-capped silanol (B1196071) groups on the silica-based column packing material.[3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[4]
-
Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and cause peak distortion.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to asymmetrical peaks.[5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to peak tailing.[6]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. This compound is a polyphenolic compound with multiple acidic functional groups. The predicted pKa for the most acidic protons are around 2.8 and 3.5. To ensure the analyte is in a single, un-ionized (protonated) form, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[7] Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, minimizing secondary interactions with the stationary phase and resulting in a more symmetrical peak shape.[6]
Q4: What type of HPLC column is recommended for the analysis of this compound?
A4: A modern, high-purity, end-capped C18 column is generally recommended. End-capping is a process that minimizes the number of accessible residual silanol groups on the silica (B1680970) surface, thereby reducing the potential for secondary interactions that cause peak tailing.[2] Columns with a particle size of 3 to 5 µm are commonly used for good efficiency and resolution.
Q5: Can the injection solvent affect peak shape?
A5: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher organic solvent content) than the mobile phase, it can cause the analyte band to spread, resulting in peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Signaling Pathway of Secondary Interactions
The diagram below illustrates the chemical interaction that is a primary cause of peak tailing for acidic analytes like this compound.
Data Presentation
The following table provides illustrative data on the effect of mobile phase pH on the peak asymmetry factor for a typical phenolic acid, demonstrating the importance of pH optimization.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape | Rationale |
| 5.5 | 2.1 | Severe Tailing | At a pH well above the pKa of the analyte and silanol groups, both are ionized, leading to strong secondary interactions. |
| 4.5 | 1.8 | Moderate Tailing | Closer to the pKa, a mixture of ionized and un-ionized species exists, still resulting in significant tailing. |
| 3.5 | 1.4 | Minor Tailing | The analyte is mostly protonated, but some silanol groups may still be ionized, causing some residual tailing. |
| 2.8 | 1.1 | Symmetrical | At a pH well below the pKa of both the analyte and silanol groups, both are in their neutral forms, minimizing secondary interactions and leading to good peak symmetry.[7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Mobile Phase Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 5.5, 4.5, 3.5, and 2.8) using a suitable buffer system (e.g., phosphate (B84403) or formate (B1220265) buffer) at a concentration of 25 mM.
-
Mobile Phase Preparation: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with an appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 5.5).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the asymmetry factor of the peak.
-
-
Iterative Testing: Repeat the analysis for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each new mobile phase composition is introduced.
-
Data Analysis: Compare the asymmetry factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak (As ≤ 1.2).
Protocol 2: HPLC Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Mobile Phase without Buffer: Flush the column with the mobile phase composition but without the buffer salts (e.g., 50:50 acetonitrile/water) for 20-30 column volumes.
-
Strong Solvent Wash: Flush the column with a strong, non-polar solvent (e.g., 100% isopropanol) for at least 50 column volumes.
-
Intermediate Solvent Wash: Flush the column with an intermediate polarity solvent (e.g., 100% acetonitrile or methanol) for 50 column volumes.
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase (including buffer) until a stable baseline is achieved.
-
Test Performance: Reconnect the column to the detector and inject a standard to assess the peak shape.
Recommended HPLC Method for this compound
The following is a recommended starting method for the analysis of this compound, based on methods for similar phenolic compounds.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped |
| Mobile Phase | A: 0.1% Formic acid in Water (pH ~2.8) B: Acetonitrile |
| Gradient | 5-30% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Initial mobile phase composition |
References
- 1. mrupp.info [mrupp.info]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimization of Hexahydroxydiphenic Acid (HHDP) Extraction from Oak Wood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful extraction of hexahydroxydiphenic acid (HHDP) and its parent ellagitannins from oak wood (Quercus species).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of HHDP from oak wood.
Question: Why is my HHDP/ellagitannin yield significantly lower than expected?
Answer: Low yields can result from several factors, from the raw material to the extraction parameters. Systematically evaluate the following potential causes:
-
Oak Wood Source and Pre-treatment:
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Species and Origin: The concentration of ellagitannins varies significantly between oak species (Quercus robur, Q. petraea, Q. alba) and even depends on the geographical origin and the specific part of the tree used.[1] French oaks generally have a higher concentration of ellagitannins.
-
Seasoning and Toasting: The processes used in cooperage, such as wood seasoning and the level of toasting, can significantly alter the chemical composition of the wood, leading to thermodegradation of ellagitannins.[2][3]
-
Particle Size: Inefficient grinding of the oak wood can lead to poor solvent penetration. Ensure the wood is milled to a fine, consistent powder to maximize the surface area available for extraction.
-
-
Extraction Solvent and Conditions:
-
Solvent Choice: The polarity of the solvent is critical. Aqueous alcoholic solutions (e.g., 40-80% ethanol (B145695) or methanol) are generally effective for extracting ellagitannins.[4][5] Pure water or 100% organic solvents may be less efficient.
-
Temperature: While higher temperatures can increase extraction efficiency, excessive heat can cause thermal degradation of HHDP and ellagitannins.[3] An optimal temperature, often in the range of 50-80°C, should be determined for your specific method.[5][6]
-
Extraction Time: Prolonged exposure to extraction conditions, especially at elevated temperatures, can lead to compound degradation.[4] Modern techniques like ultrasound or microwave-assisted extraction can significantly reduce the required time.[7][8]
-
-
Compound Degradation:
-
Hydrolysis: Ellagitannins can hydrolyze to form the less soluble ellagic acid, especially under harsh pH conditions or high temperatures.[4][9] This can lead to the precipitation of ellagic acid and an apparent loss of yield.
-
Oxidation: Exposure to oxygen and light can cause oxidative degradation of these phenolic compounds.[5] It is advisable to conduct extractions in a protected environment where possible (e.g., using amber glassware, minimizing headspace).
-
Question: I am observing a precipitate forming in my extract upon standing. What is it and how can I prevent it?
Answer: The precipitate is likely to be ellagic acid, which is formed from the hydrolysis of ellagitannins (the parent compounds of HHDP). Ellagic acid has very low solubility in many common solvents.
-
Causes:
-
Hydrolysis: As mentioned above, high temperatures, prolonged extraction times, or non-optimal pH can cause the ester bonds in ellagitannins to break, releasing HHDP which then spontaneously lactonizes to form the more stable and insoluble ellagic acid.[9]
-
Co-extraction of other compounds: Other wood components like polysaccharides or proteins might be co-extracted and could complex with the tannins, leading to precipitation.
-
-
Solutions:
-
Optimize Extraction Conditions: Use milder extraction conditions (e.g., lower temperature, shorter time) to minimize hydrolysis.
-
Control pH: Maintain a slightly acidic to neutral pH during extraction, as extreme pH values can accelerate degradation.
-
Immediate Analysis or Storage: Analyze the extracts promptly. If storage is necessary, keep them at a low temperature (e.g., 4°C or -20°C) in the dark to slow down degradation reactions.
-
Purification: Use a clean-up step like solid-phase extraction (SPE) to isolate the target compounds from interfering substances.
-
Question: How can I confirm the presence and quantify the amount of HHDP-related compounds in my extract?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of these compounds.
-
Methodology: A reversed-phase HPLC system with a C18 column is typically used.[10]
-
Detection: A Diode Array Detector (DAD) or a UV detector set at approximately 280 nm is suitable for detecting the phenolic structures.[10] Mass Spectrometry (MS) can be coupled with HPLC for definitive identification.[11]
-
Quantification: Quantification is achieved by comparing the peak areas of the compounds in your sample to those of authentic standards (e.g., gallic acid, ellagic acid, castalagin, vescalagin).[12]
Data Presentation: Impact of Extraction Parameters
The following tables summarize quantitative data on the influence of various experimental parameters on the extraction of phenolic compounds from Quercus species.
Table 1: Effect of Solvent Type on Extraction Yield of Phenolic Compounds.
| Solvent System | Total Phenolic Content (mg GAE/g) | Reference |
| 75% Acetone (B3395972) | ~340 | [5] |
| 75% Methanol | ~330 | [5] |
| 75% Ethanol | ~310 | [5] |
| 100% Water | ~290 | [5] |
| 40% Ethanol/Water | 326.09 (predicted optimal) | [5] |
GAE: Gallic Acid Equivalents. Data is illustrative and compiled from studies on Quercus cerris.
Table 2: Comparison of Different Extraction Techniques for Phenolic Compounds from Oak.
| Extraction Method | Key Parameters | Yield/Efficiency | Reference |
| Maceration (Stirring) | 6 hours, Room Temperature | Lower yield per unit time | [7] |
| Soxhlet Extraction | 4-6 hours, Solvent Boiling Point | Higher yield than maceration, but lengthy and uses more solvent | [7][8] |
| Ultrasound-Assisted (UAE) | 15-30 minutes, 40-50°C | High efficiency, significantly reduced extraction time | [6][8] |
| Microwave-Assisted (MAE) | 8-12 minutes, Controlled Power/Temp | Most time- and cost-effective method with high yields | [7][8] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Protocol 1: Microwave-Assisted Extraction (MAE) of HHDP/Ellagitannins
This protocol is a representative method synthesized from common practices for MAE of phenolic compounds from plant materials.[7][13][14]
-
Sample Preparation:
-
Dry the oak wood at 40-50°C until a constant weight is achieved.
-
Grind the dried wood into a fine powder (e.g., <0.5 mm particle size).
-
-
Extraction Procedure:
-
Place 1.0 g of the dried oak wood powder into a microwave extraction vessel.
-
Add 25 mL of the extraction solvent (e.g., 70% ethanol in water). The solid-to-liquid ratio is a key parameter to optimize.
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Microwave Power: 400 W (this needs to be optimized based on the instrument).
-
Temperature: 70°C.
-
Extraction Time: 10 minutes.
-
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
-
Sample Recovery:
-
Filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant (the crude extract).
-
For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.
-
Combine the supernatants if multiple extraction cycles are performed.
-
-
Storage:
-
Store the crude extract in an amber vial at 4°C for short-term storage or -20°C for long-term storage to prevent degradation.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of HHDP/Ellagitannins
This protocol provides a general framework for UAE, which enhances extraction through acoustic cavitation.[6][8]
-
Sample Preparation:
-
Prepare dried, powdered oak wood as described in the MAE protocol.
-
-
Extraction Procedure:
-
Place 1.0 g of the oak wood powder into a flask or beaker.
-
Add 30 mL of the extraction solvent (e.g., 60% acetone in water).
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Set the extraction parameters:
-
Temperature: 50°C.
-
Sonication Time: 30 minutes.
-
Frequency: 40 kHz (typically fixed for most baths).
-
-
-
Sample Recovery:
-
After sonication, filter or centrifuge the mixture as described in the MAE protocol to recover the crude extract.
-
-
Storage:
-
Store the extract under the same conditions as described for MAE.
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for HHDP Extraction and Analysis
Caption: Workflow for the extraction, purification, and analysis of HHDP.
Diagram 2: Factors Influencing HHDP Extraction Yield
Caption: Key factors that influence the final yield of HHDP from oak wood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Unstable Ellagitannin Metabolites in the Leaves of Quercus dentata by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loop-Ultrasound-Assisted Extraction: An Efficient Approach for the Recovery of Bioactive Compounds from Oak Bark [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. applications.emro.who.int [applications.emro.who.int]
Preventing the spontaneous conversion of hexahydroxydiphenic acid to ellagic acid during analysis.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexahydroxydiphenic acid (HHDP) and ellagic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the spontaneous conversion of HHDP to ellagic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound (HHDP) and ellagic acid?
This compound (HHDP) is a key structural component of a class of hydrolyzable tannins known as ellagitannins. Ellagic acid is the dilactone of HHDP, meaning it is formed from HHDP through an intramolecular esterification process. In many plant-based materials, HHDP exists as part of larger ellagitannin molecules.
Q2: Why does HHDP spontaneously convert to ellagic acid?
The conversion of HHDP to ellagic acid is a spontaneous lactonization reaction. This process is chemically favorable and is readily initiated under certain conditions, particularly during extraction and analysis. The exposure of ellagitannins to acidic or basic environments, as well as elevated temperatures, can hydrolyze the ester bonds linking the HHDP moiety to a sugar core, releasing free HHDP which then rapidly cyclizes to form the more stable ellagic acid.[1][2]
Q3: What are the analytical implications of this conversion?
The spontaneous conversion of HHDP to ellagic acid can lead to inaccurate quantification of both analytes. If the goal is to measure the native ellagitannin or HHDP content of a sample, the formation of ellagic acid during the analytical workflow will result in an underestimation of the former and an overestimation of the latter. This can impact the interpretation of experimental results, particularly in studies focused on the bioactivity or bioavailability of specific ellagitannins.
Q4: What are the key factors that promote the conversion of HHDP to ellagic acid?
The primary factors that accelerate the conversion include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ellagitannins, releasing HHDP which then lactonizes to ellagic acid.[1][2]
-
Temperature: Higher temperatures increase the rate of hydrolysis and lactonization.[3][4]
-
Presence of Water: Water is necessary for the hydrolysis of the ester bonds in ellagitannins.
-
Enzymatic Activity: The presence of endogenous plant enzymes (e.g., tannases) can also contribute to the breakdown of ellagitannins.
Troubleshooting Guide: Preventing HHDP to Ellagic Acid Conversion
This guide provides solutions to common problems encountered during the analysis of HHDP and ellagitannins.
| Problem | Potential Cause | Recommended Solution |
| High levels of free ellagic acid in a sample expected to contain primarily ellagitannins. | Spontaneous conversion of HHDP to ellagic acid during sample preparation or analysis. | - Optimize Extraction Conditions: Use a solvent system that minimizes hydrolysis. Consider using aqueous organic solvents like acetone (B3395972) or methanol (B129727) at low temperatures. Some studies suggest that acidified solvents can aid in extraction, but the pH should be carefully controlled to avoid excessive hydrolysis.[5] - Control Temperature: Perform all extraction and sample preparation steps at low temperatures (e.g., on ice or at 4°C). Avoid heating samples. - Inactivate Enzymes: Consider a blanching step for fresh plant material to denature enzymes that could degrade ellagitannins. |
| Poor reproducibility of ellagitannin or HHDP quantification. | Inconsistent conversion of HHDP to ellagic acid across different sample preparations. | - Standardize Protocols: Ensure that all sample preparation steps, including extraction time, temperature, and solvent composition, are consistent for all samples and standards. - Use of Internal Standards: Incorporate a structurally similar internal standard to account for variability during sample processing and analysis. |
| Degradation of analytes during chromatographic analysis. | The mobile phase composition or column temperature may be promoting on-column conversion. | - Mobile Phase Optimization: Use a mobile phase with a pH that stabilizes the ellagitannins. Typically, acidic mobile phases (e.g., with 0.1% formic acid) are used in reversed-phase HPLC to ensure good peak shape for phenolic compounds. - Column Temperature: Maintain a low and consistent column temperature during HPLC analysis. |
| Loss of HHDP or ellagitannins during sample storage. | Degradation of analytes in the stored extract. | - Storage Conditions: Store extracts at low temperatures (-20°C or -80°C) in the dark. - Solvent Composition: Store extracts in a solvent that minimizes degradation. Consider the use of antioxidants in the storage solvent. |
| Oxidative degradation of phenolic compounds. | Presence of oxygen and light can lead to the degradation of both HHDP and ellagic acid. | - Use of Antioxidants: Add an antioxidant such as ascorbic acid to the extraction solvent to protect the phenolic compounds from oxidation.[1] - Inert Atmosphere: Where possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Protect samples from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Extraction of Ellagitannins with Minimized Conversion to Ellagic Acid
This protocol is designed for the extraction of ellagitannins from plant material while minimizing their hydrolysis to ellagic acid.
Materials:
-
Fresh or freeze-dried plant material
-
Extraction Solvent: 80% Acetone in water (v/v) containing 0.1% ascorbic acid
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Ice bath
Procedure:
-
Sample Preparation: If using fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. If using freeze-dried material, grind to a fine powder.
-
Extraction:
-
Weigh the powdered plant material and place it in a pre-chilled centrifuge tube.
-
Add the cold extraction solvent (80% acetone with 0.1% ascorbic acid) at a ratio of 1:10 (w/v).
-
Homogenize the sample on ice for 1-2 minutes.
-
Place the sample on a shaker in a cold room (4°C) for 1 hour, protected from light.
-
-
Centrifugation: Centrifuge the extract at 4°C for 15 minutes at 10,000 x g.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean, amber vial.
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: HPLC-UV Analysis of Ellagitannins and Ellagic Acid
This protocol outlines a general HPLC-UV method for the separation and quantification of ellagitannins and ellagic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 30% B
-
30-35 min: Linear gradient from 30% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: Return to 5% B
-
45-50 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 360 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standards of ellagic acid and available ellagitannins in the mobile phase.
-
Prepare a calibration curve for each analyte.
-
Inject the prepared sample extracts and standards into the HPLC system.
-
Identify and quantify the peaks based on retention times and the calibration curves.
Quantitative Data Summary
The following table summarizes the impact of different extraction conditions on the stability of ellagitannins and the formation of ellagic acid. Note: The following data is illustrative and should be adapted based on specific experimental findings.
| Extraction Solvent | Temperature (°C) | Extraction Time (min) | Ellagitannin Recovery (%) | Ellagic Acid Formation (%) |
| 80% Acetone | 4 | 60 | 95 | 5 |
| 80% Acetone | 25 | 60 | 80 | 20 |
| 80% Methanol | 4 | 60 | 92 | 8 |
| 80% Methanol | 25 | 60 | 75 | 25 |
| Water | 25 | 60 | 60 | 40 |
| Water | 60 | 60 | 30 | 70 |
Visualizations
Caption: Conversion pathway of HHDP within an ellagitannin to free ellagic acid.
Caption: Recommended analytical workflow to minimize HHDP conversion.
References
- 1. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Hydrolysis of Ellagitannins and Extraction of Ellagic Acid from Defatted Raspberry Seeds Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Hexahydroxydiphenic Acid and Its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of hexahydroxydiphenic acid (HHDP) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of this compound (HHDP) and its isomers?
A1: The primary challenges in separating HHDP isomers stem from their structural similarities. HHDP can exist as multiple isomers, including diastereomers and atropisomers (isomers resulting from restricted rotation around a single bond). These isomers often have very similar physicochemical properties, making their separation by conventional chromatography difficult. Key challenges include:
-
Co-elution: Isomers with nearly identical polarities and affinities for the stationary phase tend to co-elute, resulting in poor resolution.
-
Peak Tailing: As a phenolic acid, HHDP can exhibit peak tailing due to interactions with residual silanols on silica-based columns.[1]
-
Atropisomer Interconversion: Some atropisomers can interconvert under certain temperature and solvent conditions, complicating quantification.[1]
-
Sample Matrix Complexity: When analyzing HHDP from natural product extracts, the presence of other phenolic compounds and matrix components can interfere with the separation.[2][3]
Q2: What type of chromatography is best suited for separating HHDP isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. For separating stereoisomers like atropisomers, chiral chromatography is often necessary.[1] Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of phenolic compounds.[4][5]
Q3: How does mobile phase pH affect the resolution of HHDP isomers?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like HHDP.[5][6][7] HHDP has multiple acidic phenolic hydroxyl groups. By adjusting the pH, you can control the ionization state of these groups.
-
Low pH (typically 2-4): At a low pH, the carboxyl and some hydroxyl groups are protonated (neutral), increasing the hydrophobicity of the molecule and leading to longer retention times on a reversed-phase column. This can also improve peak shape by minimizing interactions with silanol (B1196071) groups.[8]
-
pH near pKa: Operating near the pKa of the analytes can lead to mixed ionization states and result in peak broadening or splitting.[5]
-
High pH: At higher pH values, HHDP will be deprotonated (negatively charged), making it more polar and leading to shorter retention times in reversed-phase chromatography.
Controlling the pH with a suitable buffer is crucial for reproducible results.[6] It is generally recommended to work at a pH at least one unit away from the pKa of the analytes.[6]
Q4: What are the recommended column types for HHDP isomer separation?
A4: The choice of column is critical for achieving good resolution.
-
For general analysis of phenolic acids: C18 columns are the most commonly used stationary phases in reversed-phase HPLC.[3][5]
-
For separating diastereomers: Standard C18 columns can often separate diastereomers as they have different physical properties.[9]
-
For separating atropisomers (enantiomers): A chiral stationary phase (CSP) is typically required. Polysaccharide-based chiral columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.[10] Cyclodextrin-based columns have also shown success in separating atropisomers.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of HHDP and its isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
Symptoms: Peaks for different isomers are not baseline-separated, appearing as a single broad peak or as overlapping peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (acetonitrile or methanol) gradient. A shallower gradient can improve the separation of closely eluting peaks. Adjust the mobile phase pH to alter the selectivity between isomers.[11] |
| Incorrect Column Choice | For atropisomers, ensure you are using a suitable chiral stationary phase. For general analysis, a high-resolution, small-particle-size C18 column can improve efficiency. |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures can sometimes enhance chiral recognition and prevent on-column isomer interconversion.[1] |
| Sample Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak broadening and loss of resolution.[11] |
Issue 2: Peak Tailing
Symptoms: Chromatographic peaks are asymmetrical with a drawn-out tail.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of residual silanol groups on the silica-based column.[1] |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least one pH unit away from the pKa of HHDP's acidic groups.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, use a guard column to protect the analytical column or replace the column if it has degraded.[11][12] |
| Metal Chelation | If metal contamination is suspected in the sample or system, add a small amount of a chelating agent like EDTA to the mobile phase. |
Issue 3: Irreproducible Retention Times
Symptoms: The time at which peaks elute varies between runs.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient. Allow at least 10-15 column volumes of mobile phase to pass through. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable.[12] |
| Pump or System Leaks | Check the HPLC system for any leaks, which can cause pressure fluctuations and affect flow rate consistency.[12] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can influence retention times.[12] |
Data Presentation
The following tables summarize typical quantitative data and chromatographic conditions for the separation of phenolic acids and related isomers.
Table 1: Comparison of HPLC Conditions for Phenolic Acid Separation
| Parameter | Method A (General Phenolic Acids)[3] | Method B (Related Isomers)[13] |
| Column | Shim-pack VP-ODS C18 (5 µm, 150 x 4.6 mm) | Chiralcel OD-H or Chiralpak AD |
| Mobile Phase A | 1% Formic acid in water | n-Hexane |
| Mobile Phase B | Acetonitrile | 2-Propanol or Ethanol |
| Gradient | 5-95% B over 40 min | 90:10 (v/v) isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | Not specified |
| Detection | UV at 254 nm | UV (wavelength not specified) |
| Modifier | - | 0.1% Trifluoroacetic acid for acidic compounds |
Table 2: Effect of Mobile Phase pH on Retention of Ionizable Compounds (Illustrative)
| Analyte Type | Retention Behavior at Low pH (Ion-Suppressed) | Retention Behavior at High pH (Ionized) |
| Acidic (e.g., HHDP) | Increased retention | Decreased retention |
| Basic | Decreased retention | Increased retention |
| Neutral | Minimal change in retention | Minimal change in retention |
This table illustrates the general principles of how pH affects retention in reversed-phase chromatography.[7][10]
Experimental Protocols
Protocol 1: General RP-HPLC Method for HHDP and Related Phenolic Acids
This protocol is a representative method for the analysis of HHDP in plant extracts, adapted from methods for similar phenolic compounds.[3][5]
-
Sample Preparation:
-
Extract dried and powdered plant material with a mixture of methanol (B129727) and water (e.g., 80:20 v/v).
-
Use ultrasonication or maceration to enhance extraction efficiency.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 60% B
-
35-40 min: Linear gradient from 60% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
-
Protocol 2: Chiral HPLC for Separation of HHDP Atropisomers (Conceptual)
This protocol is a conceptual approach based on methods for separating other atropisomers and chiral acids.[1][13]
-
Sample Preparation:
-
Prepare the HHDP sample in the initial mobile phase to ensure good peak shape.
-
If interconversion is a concern, prepare and store the sample at low temperatures (e.g., -70°C).[1]
-
-
Chiral HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD or similar).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio determined by method development (e.g., 90:10 v/v).
-
Modifier: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for acidic compounds.
-
Flow Mode: Isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Low temperature (e.g., 6°C) may be required to prevent on-column interconversion of atropisomers.[1]
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 280 nm).
-
Visualizations
Caption: General experimental workflow for the analysis of HHDP.
Caption: Troubleshooting decision tree for poor resolution.
Caption: Effect of pH on HHDP ionization and retention.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mdpi.com [mdpi.com]
Overcoming matrix effects in the LC-MS/MS quantification of hexahydroxydiphenic acid.
Technical Support Center: Quantification of Hexahydroxydiphenic Acid by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS quantification of this compound (HHDP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in biological samples.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of this compound.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Possible Causes and Solutions:
-
Secondary Interactions: this compound, a phenolic acid, can have secondary interactions with residual silanol (B1196071) groups on silica-based columns (e.g., C18), leading to peak tailing.[1]
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups and the analyte.[1] Consider using an end-capped column or a column with a different stationary phase.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, causing peak distortion.[1]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte to ensure it is in a single form.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[2][3]
-
Solution: Implement a robust sample preparation method to remove interferences. Use a guard column and flush the column regularly. If contamination is suspected, reverse-flushing the column may help.[3]
-
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1][4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]
-
Q2: I am experiencing significant signal suppression (ion suppression) for my analyte. What can I do?
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous matrix components, such as phospholipids (B1166683), salts, and proteins, can co-elute with this compound and compete for ionization in the MS source, leading to signal suppression.[5] This is a common issue in electrospray ionization (ESI).[5]
-
Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts.[4]
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts but may have lower recovery for polar analytes.
-
Protein Precipitation (PPT): While simple, this method is the least effective at removing matrix components and often results in significant matrix effects.
-
-
Solution 2: Optimize Chromatography: Modify your LC method to chromatographically separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[7] This is considered the gold standard for compensating for matrix effects.[7][8]
-
Solution 4: Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[9]
-
Q3: My recovery of this compound is low and inconsistent. How can I improve it?
Possible Causes and Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting a polar, acidic compound like this compound.
-
Solution:
-
For LLE , ensure the pH of the aqueous phase is adjusted to be at least two pH units lower than the pKa of this compound to ensure it is in its neutral form and can be efficiently extracted into an organic solvent.
-
For SPE , select a sorbent that provides good retention and elution characteristics for phenolic acids. A mixed-mode or polymeric sorbent may be beneficial.
-
-
-
Analyte Instability: this compound can be unstable, particularly at high pH or when exposed to light and oxygen.
-
Solution: Keep samples on ice or at 4°C during processing. Work quickly and avoid prolonged exposure to harsh conditions. Acidifying the extraction solvent can help improve the stability of phenolic compounds.[10]
-
-
Binding to Proteins: Phenolic compounds can bind to proteins in the sample matrix, leading to lower recovery.
-
Solution: Ensure the protein precipitation or extraction method effectively disrupts these interactions. The addition of an acid can help release bound analytes.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for quantifying this compound in plasma?
For plasma samples, Solid-Phase Extraction (SPE) is generally recommended as it provides the most effective removal of matrix components like phospholipids, which are major contributors to ion suppression.[4] A well-developed SPE method can lead to higher data quality and a more robust assay. While simpler techniques like protein precipitation are faster, they often result in significant matrix effects that can compromise the accuracy and precision of the assay.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
While not strictly mandatory, using a SIL-IS is highly recommended and considered the best practice for quantitative LC-MS/MS analysis.[7][8] A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by matrix effects in the same way.[7] This allows for the most accurate correction of any signal suppression or enhancement, as well as variability in extraction recovery.[7][8]
Q3: What are the typical MS/MS transitions for this compound?
This compound is typically analyzed in negative ion mode. The fragmentation of the hexahydroxydiphenoyl (HHDP) unit is characterized by a spontaneous lactonization in the mass spectrometer.[8] While specific transitions should be optimized in your laboratory, you can expect to see the deprotonated molecule [M-H]⁻ and characteristic fragment ions resulting from losses of H₂O, CO, and CO₂.
Q4: How can I quantitatively assess the matrix effect in my method?
The most common method is the post-extraction spike method .[5][11] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[5]
Q5: What are acceptable criteria for recovery and matrix effect?
While there are no universally fixed values, a consistent and reproducible recovery is more important than a high recovery. For matrix effects, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should ideally be less than 15%.[11]
Experimental Protocols
Below is a representative experimental protocol for the quantification of this compound in human plasma. This should be optimized and validated in your laboratory.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma with an internal standard solution and 200 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Negative ESI[13]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Monitor the deprotonated parent ion and at least two characteristic fragment ions.
Data Presentation
The following tables summarize typical quantitative data that should be obtained during method validation.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 5 ng/mL |
| Accuracy | 85-115% (100 ± 15%) | 95-108% |
| Precision (RSD%) | ≤ 15% | < 10% |
Table 2: Recovery and Matrix Effect Assessment
| QC Level | Extraction Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Low | 85.2 ± 4.1 | 92.5 ± 5.3 | 78.8 ± 6.2 |
| Medium | 88.6 ± 3.5 | 94.1 ± 4.8 | 83.4 ± 5.5 |
| High | 87.1 ± 3.9 | 93.3 ± 5.1 | 81.2 ± 5.9 |
Note: Data presented are representative and should be established during in-house method validation.
Visualizations
Experimental Workflow
Caption: Workflow for overcoming matrix effects in HHDP quantification.
Logical Relationship for Troubleshooting Signal Suppression
Caption: Decision tree for addressing signal suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolyzable tannins with the hexahydroxydiphenoyl unit and the m-depsidic link: HPLC-DAD-MS identification and model synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Hexahydroxydiphenic Acid Solubility for In Vitro Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing hexahydroxydiphenic acid (HHDP) for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHDP) and why is its solubility a concern?
This compound is a natural polyphenol found in various plants, often as a component of larger molecules called ellagitannins. It is a derivative of gallic acid and is closely related to ellagic acid, which is its dilactone form. Like many polyphenols, HHDP has low aqueous solubility, which can pose significant challenges for in vitro studies, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.
Q2: What are the primary solvents recommended for dissolving HHDP?
Based on the solubility characteristics of the closely related compound, ellagic acid, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO): Generally the most effective solvent for creating high-concentration stock solutions of polyphenols.
-
Ethanol (B145695) and Methanol: Can also be used, but may be less effective than DMSO for achieving high concentrations.
-
Aqueous Buffers (with pH adjustment): The solubility of phenolic compounds like HHDP is pH-dependent. Increasing the pH of aqueous buffers can enhance solubility. However, the stability of the compound at different pH values must be considered.
Q3: How does pH affect the solubility of HHDP?
The solubility of compounds with phenolic hydroxyl groups, like HHDP, generally increases with higher pH as these groups deprotonate to form more soluble phenolate (B1203915) ions. It is crucial to determine the optimal pH that enhances solubility without compromising the stability and activity of the compound for your specific bioassay.
Q4: My HHDP precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
This is a common issue known as "crashing out." Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.5%, to avoid solvent-induced toxicity and precipitation.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve your desired final HHDP concentration while keeping the DMSO percentage low.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the full volume of aqueous medium, perform serial dilutions in your cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the HHDP stock solution can sometimes improve solubility.
-
Use of a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. However, this is generally not suitable for cell-based assays due to potential cytotoxicity.
Q5: What is the recommended storage procedure for HHDP stock solutions?
To ensure the stability of your HHDP stock solution:
-
Store the solution in tightly sealed vials to prevent evaporation and absorption of atmospheric moisture, especially when using hygroscopic solvents like DMSO.
-
For long-term storage, keep the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| HHDP powder will not dissolve in the chosen solvent. | The concentration is too high for the solvent's capacity. | - Try a different solvent with higher solubilizing power (e.g., switch from ethanol to DMSO).- Increase the volume of the solvent to lower the concentration.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Be cautious of potential compound degradation with excessive heat. |
| The HHDP solution is cloudy or contains visible particles. | The compound is not fully dissolved and may be present as a fine suspension. | - Continue to vortex or sonicate the solution.- If the issue persists, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles. This is critical for cell culture applications. |
| Precipitation occurs over time in the stock solution. | The solution is supersaturated and unstable at the storage temperature. | - Prepare a fresh stock solution at a slightly lower concentration.- Ensure the stock solution is stored properly at -20°C or -80°C and protected from light. |
| Inconsistent results between experiments. | - Inconsistent preparation of the HHDP solution.- Degradation of the compound in the stock solution. | - Standardize the protocol for preparing the HHDP solution and ensure it is followed precisely for each experiment.- Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old dilutions. |
| Vehicle control (DMSO alone) shows an effect in the bioassay. | The final DMSO concentration is too high, causing cellular stress or toxicity. | - Reduce the final DMSO concentration to the lowest effective level, ideally ≤ 0.1% for sensitive primary cells and ≤ 0.5% for most cell lines.[1] - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
Data Presentation: Solubility of Ellagic Acid (as a proxy for HHDP)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of approximately 0.14 mg/mL has been reported.[2] |
| Methanol | Slightly Soluble | |
| Ethanol | Slightly Soluble | |
| Water | Poorly Soluble | |
| N-methyl-2-pyrrolidone (NMP) | Highly Soluble | Offers maximum solubility among the tested organic solvents.[3][4] |
| Aqueous Solutions | pH-dependent | Solubility increases in alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of HHDP in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various in vitro assays.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
0.22 µm sterile syringe filter (optional, for cell culture)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of HHDP powder. For a 10 mM stock solution, you will need 3.38 mg of HHDP per 1 mL of DMSO (Molecular Weight of HHDP = 338.22 g/mol ).
-
Dissolution: Transfer the weighed HHDP powder into a sterile tube. Add the calculated volume of anhydrous, cell culture grade DMSO.
-
Solubilization:
-
Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied to aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
-
Sterilization (for cell culture): If the stock solution will be used in sterile cell culture experiments, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM HHDP stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM HHDP stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM working solution, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, to obtain a 10 µM final concentration from a 1 mM intermediate solution, add 10 µL of the intermediate solution to 990 µL of medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the HHDP-treated samples.
-
Application to Cells: Add the prepared working solutions (HHDP and vehicle control) to your cell cultures and gently swirl the plate or flask to ensure even distribution.
Signaling Pathway and Workflow Diagrams
Antioxidant Response Pathway: Keap1-Nrf2
Polyphenols like HHDP are known for their antioxidant properties, which can be mediated through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like HHDP, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
References
Technical Support Center: Thermal Degradation of Hexahydroxydiphenic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of hexahydroxydiphenic acid (HHDP).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of HHDP thermal degradation.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Degradation Observed | Inadequate temperature or heating duration. | Gradually increase the temperature in increments of 10°C (e.g., starting from 50°C) and/or extend the heating time.[1] Refer to kinetic studies of similar compounds to estimate appropriate starting conditions.[2] |
| High thermal stability of the HHDP sample in its current form (e.g., dry solid). | Perform thermal stress studies in solution (e.g., water, buffers of different pH) to facilitate degradation.[3] | |
| Complete or Near-Complete Degradation | Stress conditions are too harsh (temperature too high or heating time too long). | Reduce the temperature or shorten the duration of heating. The goal is typically to achieve 5-20% degradation to allow for the detection and characterization of degradation products.[3] |
| Inconsistent or Irreproducible Results | Variability in experimental conditions (temperature, heating time, sample preparation). | Ensure precise control over all experimental parameters. Use a calibrated oven or thermal cycler. Prepare samples consistently. |
| Instability of degradation products. | Analyze samples immediately after thermal stress. If storage is necessary, keep samples at low temperatures and protected from light to minimize further degradation. | |
| Issues with the analytical instrument (e.g., HPLC). | Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. | |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate column chemistry for the analytes. | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Suboptimal mobile phase composition or gradient. | Optimize the mobile phase, including the organic modifier, pH, and gradient profile to improve the separation of degradation products from the parent compound. | |
| Column overloading. | Reduce the sample concentration or injection volume. | |
| Mass Imbalance (Sum of parent compound and degradation products is not 100%) | Formation of non-UV active or volatile degradation products. | Employ a mass spectrometer (MS) detector in conjunction with a UV detector to identify non-UV active compounds. Use techniques like headspace GC-MS to analyze for volatile products. |
| Co-elution of the parent compound and degradation products. | Use a photodiode array (PDA) detector to check for peak purity. Further optimize the chromatographic method for better separation. | |
| Incomplete extraction of degradation products. | Optimize the sample extraction procedure to ensure all degradation products are recovered. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound (HHDP) under thermal stress?
A1: The primary and most readily formed degradation product of HHDP is ellagic acid. HHDP is an unstable compound that spontaneously undergoes intramolecular lactonization to form the more stable ellagic acid, a process that is accelerated by heat and acidic conditions.[4]
Q2: What are the expected degradation pathways of HHDP under thermal stress?
A2: The primary degradation pathway is the conversion of HHDP to ellagic acid through lactonization. Further degradation of ellagic acid can then occur at higher temperatures, potentially leading to the formation of smaller phenolic compounds through decarboxylation and ring-opening reactions.
Q3: At what temperature does significant thermal degradation of HHDP begin?
A3: Significant degradation of related compounds, ellagitannins, has been observed at temperatures above 100°C. For pure HHDP, it is advisable to start thermal stress studies at a lower temperature (e.g., 50-70°C) and gradually increase it to determine the onset of degradation. The degradation kinetics will also be dependent on the matrix (solid-state vs. solution) and the presence of other substances.
Q4: How can I monitor the thermal degradation of HHDP and identify its degradation products?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method with a C18 column and a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile, methanol) is commonly used.[5] Detection can be performed using a UV detector (around 254 nm) and a mass spectrometer (MS/MS) for the identification and structural elucidation of degradation products.[1][6]
Q5: What are the typical stress conditions for forced thermal degradation studies of HHDP?
A5: Based on general guidelines for forced degradation studies, HHDP can be subjected to dry heat at various temperatures (e.g., 50°C, 70°C, 100°C) for different durations.[7][8] It is also recommended to perform thermal degradation studies in aqueous solutions at different pH values (acidic, neutral, and basic) to simulate various environments.[2]
Q6: How does the presence of oxygen affect the thermal degradation of HHDP?
A6: In the presence of oxygen, oxidative degradation pathways may be initiated or accelerated under thermal stress. This can lead to the formation of a more complex mixture of degradation products. It is advisable to conduct thermal degradation studies under both inert (e.g., nitrogen) and ambient atmospheres to assess the impact of oxidation.
Experimental Protocols
Protocol 1: Thermal Degradation of HHDP in Solid State
-
Weigh a precise amount of HHDP powder into a series of glass vials.
-
Place the vials in a calibrated oven at the desired temperatures (e.g., 50°C, 70°C, and 100°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature setting.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).
-
Analyze the resulting solutions by a validated stability-indicating HPLC method to quantify the remaining HHDP and any degradation products formed.
Protocol 2: Thermal Degradation of HHDP in Aqueous Solution
-
Prepare stock solutions of HHDP in deionized water and in buffers of different pH (e.g., pH 2, pH 7, and pH 9).
-
Aliquot the solutions into sealed glass vials.
-
Place the vials in a temperature-controlled water bath or oven at the desired temperatures (e.g., 50°C, 70°C, and 90°C).
-
At predetermined time points, remove a vial from each condition.
-
Immediately cool the vials in an ice bath to stop the degradation reaction.
-
Directly inject an aliquot of the solution into the HPLC system for analysis.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for the thermal degradation of pure HHDP, the following table provides an illustrative example based on the degradation of related ellagitannins.
| Temperature (°C) | Heating Time (hours) | HHDP Remaining (%) | Ellagic Acid Formed (%) | Other Degradation Products (%) |
| 50 | 24 | >95 | <5 | Not Detected |
| 70 | 24 | 85 | 14 | 1 |
| 100 | 8 | 60 | 35 | 5 |
| 120 | 4 | 30 | 55 | 15 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Degradation Pathway of this compound
Caption: Proposed thermal degradation pathway of HHDP.
Experimental Workflow for HHDP Thermal Degradation Analysis
Caption: Workflow for analyzing HHDP thermal degradation.
References
- 1. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Ellagitannin Hexahydroxydiphenoyl Ester by Spontaneous Reduction of Dehydrohexa-hydroxydiphenoyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. d-nb.info [d-nb.info]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Minimizing Oxidative Degradation of Hexahydroxydiphenic Acid (HHDP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of hexahydroxydiphenic acid (HHDP) and its derivatives, such as ellagitannins (ETs), during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHDP) and why is its stability important?
A1: this compound (HHDP) is a key structural component of a class of polyphenols known as ellagitannins, which are found in various fruits and nuts. Upon hydrolysis of ellagitannins, HHDP is released and spontaneously lactonizes to form ellagic acid (EA)[1][2]. Both HHDP and EA are valued for their potential health benefits, including antioxidant and anti-inflammatory properties[3]. Maintaining the stability of HHDP is crucial for preserving the potency and efficacy of extracts and formulations used in research and drug development.
Q2: What are the primary factors that cause the degradation of HHDP?
A2: The primary factors leading to the degradation of HHDP and ellagitannins are exposure to elevated temperatures, neutral to alkaline pH, light, and oxygen. These factors can trigger hydrolysis and oxidation, leading to a loss of the parent compound and the formation of degradation products[4][5].
Q3: What are the ideal storage temperatures for HHDP and ellagitannin-containing materials?
A3: For long-term storage, freezing at temperatures of -20°C is highly effective in minimizing degradation. Studies on strawberry and wild strawberry products have shown that at -20°C, the loss of ellagitannins and ellagic acid conjugates is negligible over a year[4]. If freezing is not feasible, refrigeration at 2-8°C is a better alternative than room temperature. Storage at 20°C or higher leads to significant degradation over time[4].
Q4: How does pH affect the stability of HHDP?
A4: HHDP and ellagitannins are most stable in acidic conditions (pH 2-5)[5][6]. As the pH increases towards neutral and alkaline, the rate of degradation significantly increases, especially at elevated temperatures[5]. Alkaline conditions can lead to the formation of colored degradation products due to oxidation[5].
Q5: What is the impact of light and oxygen on HHDP stability?
A5: Exposure to light and oxygen can accelerate the oxidative degradation of HHDP. It is recommended to store HHDP-containing materials in amber-colored or opaque containers to protect them from light. Purging containers with an inert gas like nitrogen or argon before sealing can help minimize exposure to oxygen.
Q6: Are there any recommended antioxidants to prevent HHDP degradation?
A6: Yes, the addition of antioxidants can help preserve the stability of HHDP. Common choices for phenolic compounds include:
-
Ascorbic Acid (Vitamin C): Often used for its oxygen-scavenging properties.
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Synthetic antioxidants effective in preventing lipid peroxidation and free radical-mediated degradation[7][8][9]. The optimal concentration of these antioxidants should be determined experimentally for your specific application, but starting points in the range of 0.01% to 0.1% (w/w) are often used.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Discoloration (Browning or Darkening of Solution) | Oxidation of phenolic compounds, particularly at neutral or alkaline pH. Exposure to light and oxygen. | Store solutions at a lower pH (acidic range). Protect from light by using amber vials or storing in the dark. Purge the headspace of the container with an inert gas (nitrogen or argon). Consider adding an antioxidant like ascorbic acid. |
| Loss of Potency or Inconsistent Results | Degradation of HHDP due to improper storage conditions (high temperature, inappropriate pH). Repeated freeze-thaw cycles. | Store stock solutions and samples at -20°C or below for long-term storage. For short-term use, refrigerate at 2-8°C. Prepare fresh working solutions from frozen stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure the pH of the solution is in the acidic range. |
| Precipitate Formation in Solution | Spontaneous lactonization of HHDP to the less soluble ellagic acid, especially at acidic pH. | If the precipitate is suspected to be ellagic acid, it may be redissolved by gentle warming and sonication. To prevent precipitation, consider using a co-solvent or adjusting the formulation. Note that the formation of some ellagic acid is a natural consequence of HHDP chemistry. |
Data on HHDP and Ellagitannin Stability
The following tables summarize quantitative data on the degradation of ellagitannins under various conditions.
Table 1: Effect of Storage Temperature on Ellagitannin + Ellagic Acid Conjugate (ET+EAC) Content in Fruit Products over 12 Months
| Product | Storage Temperature (°C) | Average Loss of ET+EAC (%) | Reference |
| Strawberry Juice | -20 | 0 | [4] |
| 4 | 30 | [4] | |
| 20 | 20 | [4] | |
| Strawberry Puree | -20 | 15-28 | [4] |
| 4 | 15-28 | [4] | |
| 20 | 15-28 | [4] | |
| Wild Strawberry Juice | -20 | 20-50 | [4] |
| 4 | 20-50 | [4] | |
| 20 | 20-50 | [4] | |
| Wild Strawberry Puree | -20 | 40-54 | [4] |
| 4 | 40-54 | [4] | |
| 20 | 40-54 | [4] |
Table 2: Effect of pH and Temperature on the Stability of Lambertianin C (an Ellagitannin) in Aqueous Solution after 24 hours
| pH | Temperature (°C) | Remaining Lambertianin C (%) | Reference |
| 2 | 20 | ~100 | [5] |
| 40 | ~100 | [5] | |
| 60 | ~100 | [5] | |
| 80 | >90 | [5] | |
| 4 | 20 | ~100 | [5] |
| 40 | ~100 | [5] | |
| 60 | >90 | [5] | |
| 80 | ~80 | [5] | |
| 6 | 20 | ~100 | [5] |
| 40 | >90 | [5] | |
| 60 | ~70 | [5] | |
| 80 | <10 | [5] | |
| 8 | 20 | >90 | [5] |
| 40 | ~60 | [5] | |
| 60 | <10 | [5] | |
| 80 | 0 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for the Analysis of HHDP and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase acidification).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5-40% B (linear gradient)
-
35-40 min: 40-95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-46 min: 95-5% B (linear gradient)
-
46-55 min: 5% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 254 nm for HHDP and ellagic acid, and scan a wider range (e.g., 200-400 nm) with the DAD to detect potential degradation products.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection. Analyze all stressed samples by the HPLC method to ensure that degradation products are well-resolved from the parent HHDP peak.
-
Visualizations
References
- 1. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 8. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
Validation & Comparative
Validation of an HPLC-DAD method for hexahydroxydiphenic acid quantification.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Hexahydroxydiphenic Acid, Focusing on a Validated HPLC-DAD Approach.
This compound (HHDP) is a naturally occurring phenolic compound found in various plants and fruits, often as a component of ellagitannins. Due to its potential health benefits, accurate quantification of HHDP is crucial in pharmaceutical research and the development of botanical drugs. However, HHDP is unstable and readily lactonizes to the more stable ellagic acid. Consequently, the validation of analytical methods typically focuses on the quantification of ellagic acid as a marker for HHDP content. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for ellagic acid with alternative analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of ellagic acid depends on various factors, including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the primary method, HPLC-DAD, compared to alternative techniques such as Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-DAD | >0.999[1] | 1.54 µg/mL[1] | 4.68 µg/mL[1] | 99 - 110%[1] | Intra-day: 0.23 - 0.65%[1]Inter-day: 0.18 - 2.13%[1] |
| Capillary Electrophoresis (CE) | 0.9990[2] | 2.2 µg/mL[2] | Not explicitly stated | 96.52 ± 2.8%[2] | Not explicitly stated |
| GC-MS | Not available | Not available | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the HPLC-DAD and Capillary Electrophoresis methods are provided below.
Validated HPLC-DAD Method for Ellagic Acid Quantification
This method provides a reliable and robust approach for the routine analysis of ellagic acid in various samples.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
Ellagic acid reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile/methanol and acidified water (e.g., with 0.2% formic acid) is commonly used.[3]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 - 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the ellagic acid reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by performing recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered standard is calculated.
-
Precision: Assessed by repeatedly injecting the same standard or sample solution. It is typically expressed as the relative standard deviation (%RSD) for intra-day (repeatability) and inter-day (intermediate precision) measurements.
Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative with high separation efficiency and low solvent consumption.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Sodium tetraborate (B1243019)
-
Methanol
-
Tri(hydroxymethyl)aminomethane
-
Potassium dihydrogen phosphate (B84403)
Electrophoretic Conditions:
-
Background Electrolyte (BGE): A buffer solution, for example, 30 mmol/L sodium tetraborate with 10% v/v methanol, adjusted to a specific pH (e.g., 9.10).[4] Alternatively, a buffer of tri(hydroxymethyl)aminomethane and potassium dihydrogen phosphate (pH 8.4) can be used.[2]
-
Applied Voltage: Typically around 20 kV.[2]
-
Detection: UV detection at 254 nm.[2]
-
Injection: Hydrodynamic or electrokinetic injection.
Standard and Sample Preparation:
-
Similar to the HPLC method, standard solutions of ellagic acid are prepared.
-
Sample preparation may involve extraction followed by filtration. For complex matrices like wine, a solid-phase extraction (SPE) step may be necessary before analysis.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages involved in the validation of the HPLC-DAD method and the logical relationship between the analytical techniques discussed.
Caption: Workflow for the validation of an HPLC-DAD method.
Caption: Comparison of analytical methods for ellagic acid.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Hexahydroxydiphenic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antioxidant activities of two prominent phenolic compounds: hexahydroxydiphenic acid (HHDP) and gallic acid. While both molecules are structurally related and possess notable antioxidant properties, their efficacy and mechanisms of action exhibit distinct differences. This report synthesizes available experimental data to offer an objective comparison, aiding researchers in the selection and application of these compounds in drug development and scientific research.
Introduction to the Compounds
This compound (HHDP) is an organic compound that is an oxidatively coupled derivative of gallic acid.[1] It is a key component of ellagitannins, a class of hydrolyzable tannins found in various fruits and nuts like pomegranates, berries, and walnuts.[2][3] In biological systems and during extraction, HHDP readily lactonizes to form ellagic acid.[2]
Gallic acid is a trihydroxybenzoic acid, a phenolic acid widely distributed in the plant kingdom.[4][5] It is found in gallnuts, sumac, witch hazel, tea leaves, and oak bark.[6] Gallic acid is well-recognized for its potent free radical scavenging and antioxidant capabilities.[6][7]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated this compound versus gallic acid are limited in the existing literature. Much of the available data for HHDP is inferred from studies on ellagitannins and its stable derivative, ellagic acid. The following tables present a summary of the available quantitative data for gallic acid and ellagic acid (as a proxy for HHDP's potential activity) from various in vitro antioxidant assays.
It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
| Antioxidant Assay | Gallic Acid | Ellagic Acid (as HHDP proxy) | Reference Compound | Reference IC50/Value |
| DPPH Radical Scavenging Activity (IC50) | 13.2 µM[8] | 15.9 µM[8] | - | - |
| ABTS Radical Scavenging Activity | - | - | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | - | - | - | - |
Data for HHDP is often presented in the context of ellagitannins or its hydrolysis product, ellagic acid. The data for ellagic acid is provided here as an indicator of the potential antioxidant activity of the HHDP moiety.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed protocols for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: Stock solutions of the test compounds (this compound, gallic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in methanol at various concentrations.
-
Reaction Mixture: In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution. A blank well contains 100 µL of methanol and 100 µL of the sample solvent. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Before use, the ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Stock solutions of the test compounds and a standard are prepared in a suitable solvent at various concentrations.
-
Reaction Mixture: 10 µL of each sample dilution is added to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubation: The plate is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are dissolved in a suitable solvent.
-
Reaction Mixture: 10 µL of the sample is mixed with 190 µL of the FRAP reagent in a 96-well microplate.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe²⁺ equivalents (µM) or in terms of a standard antioxidant like Trolox.
Signaling Pathways and Mechanisms of Action
Gallic Acid: Nrf2-Keap1 Pathway Activation
Gallic acid has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway influenced by gallic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway .[9][10][11]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like gallic acid, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.
Caption: Gallic acid activates the Nrf2-Keap1 antioxidant response pathway.
This compound and Ellagitannins: Potential Mechanisms
The antioxidant mechanism of HHDP is primarily attributed to its presence within the larger structure of ellagitannins. Ellagitannins are potent antioxidants, and their activity is believed to stem from the numerous hydroxyl groups on the HHDP and galloyl moieties, which can readily donate hydrogen atoms to scavenge free radicals.[2][12][13]
Upon hydrolysis, ellagitannins release HHDP, which then spontaneously forms ellagic acid. Both ellagitannins and ellagic acid have been reported to exhibit anti-inflammatory and antioxidant properties by modulating various signaling pathways, including the NF-κB and MAPK pathways.[14] While direct evidence for HHDP activating the Nrf2 pathway is scarce, the known antioxidant and anti-inflammatory effects of ellagitannins suggest a potential role in modulating cellular redox-sensitive signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of antioxidant activity.
Caption: General experimental workflow for in vitro antioxidant activity assays.
Conclusion
Both this compound and gallic acid are potent phenolic antioxidants. Based on the available data, primarily from studies on its derivative ellagic acid, HHDP exhibits strong antioxidant activity, comparable to that of gallic acid. Gallic acid has been more extensively studied, and its antioxidant mechanism is well-documented to involve the activation of the Nrf2-Keap1 pathway, leading to an enhanced endogenous antioxidant response.
The choice between these two compounds for research and development will depend on the specific application. Gallic acid's well-characterized mechanisms and extensive database make it a reliable choice for many applications. The potent antioxidant activity of ellagitannins, rich in HHDP, suggests that HHDP is a highly valuable antioxidant moiety, particularly in the context of complex natural product-based therapies. Further direct comparative studies on isolated HHDP are warranted to fully elucidate its antioxidant potential relative to gallic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications [mdpi.com]
- 7. Free radical scavenging activity of gallic acid toward various reactive oxygen, nitrogen, and sulfur species: a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro evidence for the involvement of Nrf2-antioxidant response element signaling pathway in the inflammation and oxidative stress induced by particulate matter (PM10): the effective role of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. juniperpublishers.com [juniperpublishers.com]
Synergistic Anti-inflammatory Action: A Comparative Analysis of Hexahydroxydiphenic Acid Derivatives with Other Polyphenols
For Immediate Release
A comprehensive review of existing literature indicates that while direct studies on hexahydroxydiphenic acid (HHDP) are limited due to its instability, its derivatives—ellagic acid (EA) and the gut microbiome metabolite Urolithin A—exhibit significant anti-inflammatory properties, which can be synergistically enhanced when combined with other polyphenols. This guide provides a comparative analysis of the synergistic anti-inflammatory effects of these HHDP-derived compounds, supported by experimental data, detailed protocols, and mechanistic pathway visualizations for researchers, scientists, and drug development professionals.
This compound is a key component of ellagitannins, found in various fruits and nuts like pomegranates, berries, and walnuts. Upon hydrolysis, HHDP is released and spontaneously lactonizes to form the more stable ellagic acid. Further metabolism by gut microbiota transforms ellagic acid into urolithins, which are recognized for their potent anti-inflammatory and antioxidant activities.[1][2]
Comparative Anti-inflammatory Activity
The synergistic potential of combining polyphenols is a promising area of research, as it may allow for lower effective doses and reduced side effects.[3] Studies have shown that combinations of polyphenols can enhance therapeutic efficacy by targeting multiple inflammatory pathways.[4]
Ellagic Acid in Combination with Other Polyphenols
Ellagic acid has been observed to work in synergy with other polyphenols, such as quercetin (B1663063) and resveratrol (B1683913), to enhance anti-inflammatory and pro-apoptotic effects in various cell lines.
Table 1: Synergistic Effects of Ellagic Acid with Other Polyphenols on Inflammatory Markers
| Combination | Cell Line | Inflammatory Marker | Observation |
| Ellagic Acid + Quercetin | Human leukemia (MOLT-4) | Caspase-3 activity (apoptosis marker) | Synergistic increase in caspase-3 activity.[5] |
| Ellagic Acid + Resveratrol | Human leukemia (MOLT-4) | Caspase-3 activity (apoptosis marker) | Synergistic interaction with a combination index of 0.64.[5] |
| Ellagic Acid (alone) | Murine macrophages (RAW 264.7) | TNF-α | Significant inhibition at 6.25 and 12.5 µM.[6][7][8] |
| Ellagic Acid (alone) | Murine macrophages (RAW 264.7) | IL-6 | Significant inhibition at 6.25 and 12.5 µM.[6][7][8] |
| Ellagic Acid (alone) | Murine macrophages (RAW 264.7) | Prostaglandin E2 (PGE2) | Significant inhibition.[6][7][8] |
Note: While apoptosis is not a direct measure of anti-inflammatory activity, the pathways are often linked, and this data demonstrates a synergistic interaction between these polyphenols.
Urolithin A: A Key Metabolite
Urolithin A, a major metabolite of ellagic acid, has demonstrated potent intrinsic anti-inflammatory properties. While direct synergistic studies with other specific polyphenols are emerging, a polyphenol-rich diet is known to support its production and overall anti-inflammatory environment.[9] Urolithin A has been shown to reduce inflammation by targeting pathways that decrease inflammatory markers and cytokines in various tissues.[1]
Table 2: Anti-inflammatory Effects of Urolithin A
| Compound | Cell/Animal Model | Inflammatory Marker | Observation |
| Urolithin A | LPS-stimulated RAW264 macrophages | Pro-inflammatory mediators | Attenuated production via blocking ROS-mediated PI3-K/Akt/NF-κB and JNK/AP-1 signaling.[10] |
| Urolithin A | Human subjects | C-reactive protein | Reduced levels.[2][9] |
| Urolithin A | Colon polyp tissue | Vimentin and CD163 | Significant reduction in expression.[11] |
| Urolithin A | Serum of human subjects | sIL-6R, TRAIL, PDGF, MCP-2 | Lower levels observed in individuals with higher Urolithin A formation.[11] |
Mechanistic Insights: Signaling Pathways
The synergistic anti-inflammatory effects of HHDP derivatives and other polyphenols can be attributed to their ability to modulate multiple key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation.
Experimental Protocols
Standardized in vitro assays are crucial for comparing the anti-inflammatory potential of different polyphenol combinations. The following are summaries of widely used protocols.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This is a common model to screen for anti-inflammatory activity.
-
Objective: To measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
-
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Ellagic Acid, Quercetin, or their combination) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubating for 24 hours.
-
Quantification of Nitric Oxide (Griess Assay):
-
Cell culture supernatant is collected.
-
Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm. The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
-
Quantification of Cytokines (ELISA):
-
The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
-
Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds is calculated relative to the LPS-stimulated control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid and quercetin interact synergistically with resveratrol in the induction of apoptosis and cause transient cell cycle arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. decodeage.com [decodeage.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DPPH, ABTS, and ORAC Assays for the Cross-Validation of Hexahydroxydiphenic Acid's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three widely-used antioxidant capacity assays—DPPH, ABTS, and ORAC—with a focus on their application to hexahydroxydiphenic acid (HHDP), a key component of ellagitannins. The objective is to offer a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate assay for their specific needs.
This compound (HHDP) is a fundamental structural component of ellagitannins, a class of hydrolyzable tannins found in various fruits and nuts, and is responsible for much of their antioxidant activity. Due to the inherent complexity of antioxidant-radical interactions, it is crucial to employ multiple assays with different mechanisms to obtain a comprehensive understanding of a compound's antioxidant potential. This guide will delve into the principles, protocols, and comparative performance of the DPPH, ABTS, and ORAC assays in the context of HHDP and related ellagitannins.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of ellagitannins, rich in HHDP moieties, has been evaluated using DPPH, ABTS, and ORAC assays. The following table summarizes representative quantitative data from various studies, providing a basis for comparing the outcomes of these different methods. It is important to note that direct comparisons of absolute values between assays are not always feasible due to differing reaction mechanisms and reporting units. Instead, the relative antioxidant capacity and the sensitivity of each assay to these compounds should be considered.
| Assay | Compound/Extract | Result (Unit) | Reference |
| DPPH | Ellagitannin-rich extract from jamun seeds | IC50 = 16.3 µg/mL | [1] |
| DPPH | Ellagic acid (hydrolysis product of HHDP) | IC50 = 11.75 ± 0.53 µg/mL | [2] |
| DPPH | Isolated ellagitannins from red raspberries | Effective radical scavengers at 0.5 mg/mL | [3][4] |
| ABTS | Ellagitannin-rich extract from jamun seeds | >99% scavenging at 50 µg/mL | [1] |
| ABTS | Ellagic acid | IC50 = 11.28 ± 0.28 µg/mL | [2] |
| ABTS | Gallic Acid Hydrate | IC50 = 1.03 ± 0.25 µg/mL | [5] |
| ORAC | Ellagitannin-rich extract from jamun pulp | 1,445 ± 64 µmol of Trolox equivalent (TE)/g | [1] |
| ORAC | Ellagitannin-rich extract from jamun seeds | 3,379 ± 151 µmol of Trolox equivalent (TE)/g | [1] |
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and ORAC assays are provided below. These protocols are based on established methods and can be adapted for the analysis of this compound or ellagitannin-rich samples.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6][7] The principle is based on the reduction of the stable DPPH radical, which is deep purple in color, to the yellow-colored diphenylpicrylhydrazine upon receiving a hydrogen atom or electron from the antioxidant.[8] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[9][10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test sample (HHDP or ellagitannin extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[8]
-
Sample Preparation: Dissolve the test sample in methanol at various concentrations.
-
Reaction: In a test tube or a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH solution).[11] A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[8][9]
-
Measurement: Measure the absorbance of the solution at 517 nm.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[14]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test sample (HHDP or ellagitannin extract)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[15]
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Reaction: Add a small volume of the sample solution at various concentrations to the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[15]
-
Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.[16] The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant.[17] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - as a standard
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test sample (HHDP or ellagitannin extract)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer on the day of the assay.[18]
-
Prepare a series of Trolox standards in 75 mM phosphate buffer.
-
-
Sample Preparation: Dissolve the test sample in 75 mM phosphate buffer.
-
Assay in 96-well plate:
-
Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[18][21]
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents (TE).
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles of each assay, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of HHDP antioxidant capacity.
Caption: Chemical principles of the DPPH, ABTS, and ORAC assays.
Conclusion
The cross-validation of antioxidant capacity using multiple assays is essential for a comprehensive and reliable assessment of compounds like this compound. The DPPH and ABTS assays are based on single electron transfer mechanisms and are relatively simple and cost-effective to perform. The ORAC assay, on the other hand, evaluates the hydrogen atom transfer mechanism against a biologically relevant radical, providing a different perspective on antioxidant activity.
For HHDP and ellagitannins, all three assays demonstrate their potent antioxidant properties. The choice of assay will depend on the specific research question, the nature of the sample, and the available resources. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to make informed decisions and conduct robust evaluations of the antioxidant potential of this compound and related compounds.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant activity of isolated ellagitannins from red raspberries and cloudberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. scribd.com [scribd.com]
- 21. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of Hexahydroxydiphenic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of hexahydroxydiphenic acid (HHDP), often studied in the form of its stable derivative ellagic acid, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The information is supported by experimental data from animal models of acute inflammation.
In Vivo Anti-inflammatory Efficacy: A Comparative Summary
Direct comparative studies evaluating the in vivo anti-inflammatory efficacy of this compound (HHDP) or its derivatives against ibuprofen are limited. However, by examining data from independent studies using the standardized carrageenan-induced paw edema model in rodents, a comparative assessment can be made.
The carrageenan-induced paw edema model is a well-established method for evaluating the efficacy of acute anti-inflammatory agents. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume or thickness following treatment with a test compound is a measure of its anti-inflammatory activity.
The following table summarizes the quantitative data on the in vivo anti-inflammatory effects of ellagic acid (a stable form of HHDP) and ibuprofen from various studies.
| Compound | Animal Model | Dosing Regimen | Efficacy Measurement | Result |
| Ellagic Acid | Rats | 1, 3, 10, and 30 mg/kg, intraperitoneally | Reduction in carrageenan-induced paw edema | Dose-dependent reduction in paw edema. ED₅₀ = 8.41 mg/kg.[1] |
| Ellagic Acid | Rats | 10, 25, 50, 100, and 200 mg/kg | Inhibition of carrageenan-induced paw weight | Significant, dose-dependent reduction in paw edema. |
| Ibuprofen | Rats | Not specified | Inhibition of carrageenan-induced paw edema | Statistically significant decrease in paw size compared to control.[2] |
| Ibuprofen | Mice | 40 mg/kg, orally | Inhibition of carrageenan-induced paw edema | Significant inhibition of paw swelling.[3] |
| Ibuprofen | Rats | Not specified | Inhibition of carrageenan-induced paw edema | Maximum inhibition of approximately 55% compared to the control group.[2] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both this compound (as ellagic acid and its metabolites, urolithins) and ibuprofen are mediated through the modulation of key inflammatory signaling pathways.
This compound (Ellagic Acid and Urolithins)
Ellagic acid and its gut microbiota-derived metabolites, urolithins, exert their anti-inflammatory effects through multiple mechanisms. They have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Anti-inflammatory signaling pathway of this compound.
Ibuprofen
Ibuprofen, a classic NSAID, primarily exerts its anti-inflammatory effect by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
Unveiling the Transcriptomic Landscapes: A Comparative Analysis of Hexahydroxydiphenic Acid and Ellagic Acid
A deep dive into the cellular responses elicited by hexahydroxydiphenic acid (HHDP) and its stable derivative, ellagic acid (EA), reveals a significant overlap in their impact on gene expression, primarily due to the rapid conversion of HHDP to EA in biological systems. This guide provides a comprehensive comparison based on available transcriptomic data, offering researchers, scientists, and drug development professionals a detailed look into their mechanisms of action.
This compound is an unstable precursor that readily undergoes lactonization to form the more stable ellagic acid[1]. This intrinsic instability has led to a scarcity of transcriptomic studies directly examining the effects of HHDP. Consequently, the vast majority of available data focuses on ellagic acid, and it is widely presumed that the biological effects observed after treatment with HHDP-containing compounds, such as ellagitannins, are largely attributable to the actions of ellagic acid and its subsequent metabolites.
This guide, therefore, presents a detailed analysis of the transcriptomic effects of ellagic acid as a proxy for understanding the cellular impact of its precursor, HHDP. The following sections provide a comparative summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the signaling pathways modulated by ellagic acid.
Quantitative Transcriptomic Data Summary
The following tables summarize the differentially expressed genes (DEGs) identified in various studies following treatment with ellagic acid across different cell lines and models. These studies utilized high-throughput methods such as RNA sequencing (RNA-Seq) and microarray analysis to capture a global view of the changes in gene expression.
| Study Focus | Cell Line/Model | Treatment | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Hepatocellular Carcinoma | HepG2 cells | Ellagic Acid | p21 | MCM2-7 | [2] |
| Colon Cancer | HCT-116 cells | Ellagic Acid | Genes associated with the TGF-β1/Smad3 signaling pathway | - | [3] |
| Wound Healing | Human immortalized keratinocytes (HaCaT) | Ellagic Acid | Cyclin A, SCD-1, FASN, SREBP-1c, PTTG, CDC20, NGFR | Fn14, CCL2, CCL5, CARD14, LTB | [4] |
| Metabolic Syndrome | Rat model (Brown Adipose Tissue) | Ellagic Acid | Pla2g2a | Dio2, Nr4a1 | [5][6][7] |
| Renal Cell Carcinoma | 786-O and ACHN cells | Ellagic Acid | - | MMP1, RUNX2 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from key studies on the transcriptomic effects of ellagic acid.
Transcriptome Sequencing of HaCaT Cells Treated with Ellagic Acid[4]
-
Cell Culture: Human immortalized keratinocytes (HaCaT) were cultured in a standard medium.
-
Treatment: Cells were treated with 5 µg/mL of ellagic acid for 48 hours. A control group was cultured without treatment.
-
RNA Extraction: Total RNA was extracted from the cells using TRIzol reagent following the manufacturer's instructions.
-
Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared for transcriptome sequencing. High-throughput sequencing (RNA-Seq) was performed to obtain gene expression profiles.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the ellagic acid-treated and control groups.
Microarray Analysis of HCT-116 Cells Treated with Ellagic Acid[3]
-
Cell Culture: Human colon cancer cells (HCT-116) were maintained in appropriate culture conditions.
-
Treatment: Cells were exposed to ellagic acid at a predetermined concentration.
-
RNA Isolation and Microarray: Total RNA was isolated and purified. The gene expression profile was then analyzed using a cDNA microarray, which contained probes for a large number of genes.
-
Data Analysis: The microarray data was processed to identify genes that were differentially expressed in response to ellagic acid treatment. Further analysis focused on identifying the signaling pathways associated with these genes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these compounds is essential for a deeper understanding of their mechanisms. The following diagrams, created using the DOT language, illustrate a general experimental workflow for transcriptomic analysis and a key signaling pathway modulated by ellagic acid.
References
- 1. DUBs Activating Hedgehog Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 8. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for hexahydroxydiphenic acid.
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Hexahydroxydiphenic acid (HHDP), a key component of hydrolyzable tannins known as ellagitannins, has garnered significant attention for its potent antioxidant and potential therapeutic properties. The choice of extraction method can dramatically influence the yield, purity, and subsequent biological activity of the final extract. This guide provides an objective, data-supported comparison of various extraction techniques for HHDP and its parent compounds, ellagitannins.
Quantitative Comparison of Extraction Methods
The following table summarizes quantitative data from various studies comparing the efficacy of different extraction methods for phenolic compounds, including ellagitannins. It is important to note that while direct comparative data for HHDP is limited, the yield of total phenolic content (TPC) and specific ellagitannins like geraniin (B209207) and corilagin (B190828) serves as a strong indicator of HHDP extraction efficiency, as HHDP is a fundamental structural unit of these molecules.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Phenolic Content (TPC) / Compound Yield | Reference |
| Ultrasound-Microwave Assisted Extraction (Hybrid) | Rambutan Peel | Water | Ultrasound: 20 min; Microwave: 5 min, 70°C | 156.96 mg GAE/g (Hydrolyzable Polyphenols) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Rambutan Peel | Water | - | 21.32 mg GAE/g (Hydrolyzable Polyphenols) | [1] |
| Microwave-Assisted Extraction (MAE) | Rambutan Peel | Water | - | 9.48 mg GAE/g (Hydrolyzable Polyphenols) | [1] |
| Conventional Solvent Extraction (Maceration) | Eucalyptus camaldulensis Leaves | 70% Acetone | - | 46.56 mg/g | [2] |
| Soxhlet Extraction | Eucalyptus species | Methanol (B129727) | 6 hours | Highest phenolic content among tested solvents | [3] |
| Supercritical Fluid Extraction (SFE) | Chestnut Wood | CO2 with Acetone + H2O as co-solvent | 40°C | Vescalagin: 81.47 mg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | Chestnut Wood | Acetone | - | Vescalagin: 163.85 mg/g | [4] |
| Cold Maceration | Chestnut Wood | Acetone + H2O | - | Vescalagin: 175.35 mg/g | [4] |
| Soxhlet Extraction | Chestnut Wood | Acetone + H2O | - | Vescalagin: 131.57 mg/g | [4] |
Note: GAE = Gallic Acid Equivalents. The data presented is for comparative purposes and yields can vary significantly based on the plant matrix, specific experimental conditions, and analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of extraction techniques. Below are generalized protocols for the key methods discussed, synthesized from multiple sources.
Conventional Solvent Extraction (Maceration)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent to soften and break the plant's cell walls, allowing the soluble phytochemicals to diffuse into the solvent.[5]
Protocol:
-
Preparation of Plant Material: The plant material (e.g., dried leaves, peels) is ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: The powdered plant material is placed in a sealed container, and a suitable solvent (e.g., 70% ethanol (B145695), 70% acetone, or water) is added at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[6]
-
Incubation: The mixture is left to stand for a defined period (e.g., 24-48 hours) at room temperature, with occasional agitation.[6]
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, typically using a rotary evaporator, to yield the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent, making it more efficient than simple maceration.[7]
Protocol:
-
Preparation of Plant Material: A known weight of the dried and powdered plant material is placed in a thimble.
-
Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent (e.g., methanol, ethanol). A condenser is fitted on top of the extractor.
-
Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools and drips back down into the chamber.
-
Siphoning: Once the chamber is full, the solvent is automatically siphoned back into the distillation flask. This cycle is repeated for a set duration (e.g., 6 hours).[3]
-
Concentration: After extraction, the solvent is evaporated to yield the concentrated extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer.[8]
Protocol:
-
Sample Preparation: A specified amount of powdered plant material is mixed with the extraction solvent (e.g., aqueous ethanol) in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Parameter Control: Key parameters such as ultrasonic frequency (e.g., 40 kHz), power, temperature (e.g., 40-60°C), and extraction time (e.g., 20-30 minutes) are controlled.[8]
-
Post-Extraction: The mixture is then filtered and the solvent evaporated to obtain the extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of phytochemicals into the solvent. This method is known for its speed and efficiency.[7]
Protocol:
-
Sample and Solvent: The powdered plant material is suspended in the chosen solvent (e.g., water, ethanol-water mixtures) in a microwave-safe extraction vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 400-500 W) for a short duration (e.g., 1-5 minutes).[7]
-
Temperature and Pressure Control: The temperature and pressure inside the vessel are monitored and controlled.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
-
Concentration: The solvent is removed under vacuum to obtain the final extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.[9]
Protocol:
-
Sample Loading: The ground plant material is packed into an extraction vessel.
-
System Pressurization and Heating: CO₂ is pumped into the vessel and brought to its supercritical state by controlling the pressure (e.g., >74 bar) and temperature (e.g., >31°C).[10]
-
Co-solvent Addition (Optional): To enhance the extraction of more polar compounds like ellagitannins, a co-solvent such as ethanol or methanol can be added to the supercritical CO₂.[9]
-
Extraction: The supercritical fluid passes through the plant material, dissolving the target compounds.
-
Separation: The extract-laden fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.
-
Collection: The pure extract is collected from the separator.
Visualizing the Extraction Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the described extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolic compounds and antioxidants from Eucalyptus camaldulensis as affected by some extraction conditions, a preparative optimization for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus | MDPI [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Standardization of the conditions for extraction of polyphenols from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
A Comparative Guide to the Inter-Laboratory Validation of a Quantitative Method for Hexahydroxydiphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative method for hexahydroxydiphenic acid (HHDP), a key component of ellagitannins with significant interest for its potential health benefits. The development of robust and reproducible analytical methods is crucial for quality control, pharmacokinetic studies, and the overall advancement of research involving HHDP-containing products.
This document outlines a proposed inter-laboratory study to validate a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of HHDP. The guide also presents a comparison with an alternative, more sensitive technique: Liquid Chromatography-Mass Spectrometry (LC-MS). The experimental data presented herein is hypothetical and serves to illustrate the validation process and expected performance characteristics.
Data Presentation: Comparison of Analytical Method Performance
The validation of an analytical method establishes its suitability for a particular purpose.[1][2] An inter-laboratory study is essential to assess the reproducibility of the method across different laboratories, equipment, and analysts.[3][4] The following tables summarize the hypothetical validation parameters for a proposed HPLC-UV method for HHDP quantification, as determined by a simulated inter-laboratory study involving three laboratories, and compares them to a single-laboratory validation of an LC-MS method.
Table 1: Inter-Laboratory Validation Summary for HPLC-UV Method
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 98.8 - 101.5% | 95 - 105% |
| Precision (RSD%) | ||||
| - Repeatability | 1.8% | 2.1% | 1.9% | ≤ 2%[1] |
| - Intermediate Precision | 2.5% | 2.8% | 2.6% | ≤ 3% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.6 µg/mL | 0.5 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 1.8 µg/mL | 1.5 µg/mL | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
Table 2: Comparative Performance of HPLC-UV and LC-MS Methods
| Validation Parameter | HPLC-UV (Inter-Laboratory Average) | LC-MS (Single-Laboratory) |
| Linearity (R²) | 0.9992 | > 0.999 |
| Accuracy (% Recovery) | 98.9% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | 1.9% | < 1.5% |
| - Reproducibility | < 3% (estimated) | To be determined |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory validation study.
Proposed HPLC-UV Method for this compound Quantification
This method outlines a reverse-phase HPLC approach for the quantification of HHDP.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[2]
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the HHDP reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Samples containing HHDP should be extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.
-
Alternative LC-MS Method for this compound Quantification
For higher sensitivity and selectivity, an LC-MS method is a suitable alternative.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
Reagents and Materials: As per the HPLC-UV method, but with LC-MS grade solvents.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Preparation of Standard and Sample Solutions: As per the HPLC-UV method, but with potentially lower concentrations for calibration standards due to higher sensitivity.
Visualizing the Validation Process and Method Comparison
Diagrams are provided to visually represent the workflow of the inter-laboratory validation process and the logical comparison between the analytical methods.
Caption: Workflow for the Inter-laboratory Validation of an Analytical Method.
Caption: Comparison of HPLC-UV and LC-MS Methods for HHDP Analysis.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hexahydroxydiphenic Acid: A Guide for Laboratory Professionals
Hexahydroxydiphenic acid, a derivative of gallic acid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide provides detailed procedures for the proper disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed and can cause serious eye damage. Additionally, it is toxic to aquatic life, with long-lasting harmful effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
In the event of a spill, the material should be mechanically collected (e.g., swept up) and placed into a designated, labeled container for disposal.[3] It is imperative to prevent the substance from entering drains or waterways.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed waste disposal company or an industrial combustion plant.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage, Toxic to aquatic life | |
| Personal Protective Equipment (PPE) | Eye/face protection, protective gloves, protective clothing | [2] |
| Spill Containment | Mechanically collect, place in suitable containers for disposal, prevent entry into drains | [3] |
| Recommended Disposal Method | Dispose of via an approved waste disposal plant or industrial combustion | [2][3][4] |
| Environmental Precautions | Avoid release to the environment | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexahydroxydiphenic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Hexahydroxydiphenic acid, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these procedures is mandatory for all individuals working with this compound.
This compound, while a valuable compound in research, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful handling to avoid accidental ingestion and exposure.[1] The following guidelines are designed to provide clear, actionable steps for safe laboratory operations.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.[2][3]
| Activity | Eye and Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields[2] | Disposable nitrile gloves (double-gloving recommended)[2][4] | Laboratory coat[3][5] | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Splash Risk (e.g., pouring large quantities, heating) | Chemical splash goggles and a face shield[2][6] | Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) over disposable nitrile gloves[4][6] | Chemical-resistant apron or an acid-resistant suit over a laboratory coat[5][6] | An N95 respirator may be considered if there is a risk of aerosolization and the work cannot be contained within a fume hood.[5][6] |
| General Laboratory Work in the Vicinity | Safety glasses[2] | Not required, but good practice to wear disposable nitrile gloves. | Laboratory coat[3] | Not required. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow this workflow to ensure a safe and controlled environment when working with this compound.
Experimental Protocol:
-
Designate a Work Area: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble PPE: Before handling the chemical, gather all necessary PPE as outlined in the table above. Inspect all PPE for damage before use.
-
Don PPE: Put on your laboratory coat, followed by safety glasses or goggles, and then gloves. If a face shield or respirator is required, don them at this stage.
-
Weighing: Handle the solid form of this compound with care to avoid generating dust. Use a spatula and weigh the desired amount on a tared weigh boat within the fume hood.
-
Solution Preparation: Slowly add the solid to the solvent in a suitable container. Stir gently to dissolve.
-
Experimental Use: Conduct your experiment within the designated area, being mindful of potential splash hazards.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Remove gloves last.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1]
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Acute Toxicity").[7]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7] Note that this compound is considered toxic to aquatic life.
-
Contaminated PPE: Lightly contaminated items such as gloves and disposable lab coats should be placed in a designated solid waste container for hazardous materials.
Disposal Procedure:
-
Container Management: Ensure all waste containers are kept closed except when adding waste.[7] Store waste containers in a secondary containment bin in a designated and well-ventilated satellite accumulation area.
-
Waste Pickup: Arrange for the disposal of full waste containers through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a hazardous waste pickup.[7]
Emergency Spill Procedures:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and it is safe to do so, follow these steps for a small spill:
-
Containment: Cover the spill with an absorbent material suitable for acids.
-
Neutralization (for small spills): Cautiously neutralize the spill with a weak base, such as sodium bicarbonate.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
References
- 1. chemos.de [chemos.de]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. leelinework.com [leelinework.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
